GW2580
Description
Properties
IUPAC Name |
5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAUKPBNJWPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236095 | |
| Record name | GW-2580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870483-87-7 | |
| Record name | GW-2580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-2580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870483-87-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-2580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW2580 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of GW2580
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2] As a critical regulator of the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, including macrophages, microglia, and osteoclasts, CSF-1R has emerged as a significant therapeutic target in oncology, inflammatory diseases, and neurodegeneration.[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Core Mechanism of Action
This compound functions as a highly selective, ATP-competitive inhibitor of the c-FMS kinase domain.[5][6][7] The primary ligand for CSF-1R, Colony-Stimulating Factor-1 (CSF-1), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling proteins that activate key cellular pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cell proliferation and survival.[8]
This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking the transfer of phosphate from ATP to the tyrosine residues.[5][9] This action prevents the activation of the receptor and inhibits the entire downstream signaling cascade.[2] The high selectivity of this compound for c-FMS over other kinases minimizes off-target effects, making it a valuable tool for both research and potential therapeutic development.[9][10]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized across various enzymatic and cellular assays.
Table 1: Kinase Inhibitory Activity
| Target | Assay Type | IC₅₀ Value | Reference(s) |
| c-FMS (human) | In Vitro Kinase Assay | 30 nM | [1][10] |
| c-FMS | In Vitro Kinase Assay | 52.4 ± 6.1 nM | [11][12][13] |
| c-FMS | In Vitro Kinase Assay | 60 nM | [5] |
| CSF-1R Phosphorylation | RAW264.7 Macrophages | ~10 nM | [5][10] |
Table 2: Cellular Activity
| Cell Line / Model | Assay Type | IC₅₀ Value | Reference(s) |
| M-NFS-60 (CSF-1 stimulated) | Growth Inhibition | 0.33 µM | [10] |
| Human Monocytes (CSF-1 stimulated) | Growth Inhibition | 0.47 µM | [10] |
| Mouse BMDMs (CSF-1 stimulated) | Viability Assay | ~100 nM | [1][9] |
| HUVEC (VEGF stimulated) | Growth Inhibition | 12 µM | [10] |
| NSO Myeloid Cells (serum stimulated) | Growth Inhibition | 13.5 µM | [10] |
| BT474 Breast Cancer Cells (serum stimulated) | Growth Inhibition | 21 µM | [5][10] |
| Human Osteoclasts | Bone Degradation | Complete inhibition at 1 µM | [2] |
Table 3: Kinase Selectivity Profile
This compound demonstrates high selectivity for c-FMS/CSF-1R. It was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT-3, and JAK2.[2][10] A broader screen against 317 kinases confirmed that the only significant off-target activity was against the tropomyosin receptor kinase (Trk) family.[4]
| Kinase | IC₅₀ Value | Fold Selectivity vs. c-FMS | Reference(s) |
| c-FMS | 30 nM | 1x | [10] |
| TRKA | 0.88 µM (880 nM) | ~29x | [5][10] |
| TrkB | 36 nM | ~1.2x | [14] |
| TrkC | 120 nM | 4x | [14] |
| Other Kinases (26 tested) | > 4.5 µM | >150x | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize this compound.
In Vitro c-FMS Kinase Assay (Radiometric)
This protocol describes a method to determine the direct inhibitory effect of this compound on c-FMS enzymatic activity.
Materials:
-
Recombinant human c-FMS kinase
-
This compound
-
ATP and [γ-³³P]ATP
-
Peptide Substrate (e.g., biotin-EAIYAPFAKKK-NH2)
-
Kinase Reaction Buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)
-
EDTA (for stop solution)
-
96-well plates
-
Scintillation counter
Methodology:
-
Enzyme Activation: Activate the c-FMS enzyme by incubating it with 100 µM ATP and 5 mM MgCl₂ for 90 minutes at room temperature to allow for autophosphorylation.[10]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase reaction buffer. A typical starting concentration is 20 µM.[15]
-
Assay Plate Setup: To each well of a 96-well plate, add 1 µL of the diluted this compound compound or DMSO (for control).
-
Reaction Mix: Prepare a 1.5x substrate reaction mix containing the kinase buffer, 6 µM peptide substrate, 10 µM ATP, and 0.5 µCi [γ-³³P]ATP per assay. Add 30 µL of this mix to each well.[10]
-
Initiate Reaction: Initiate the kinase reaction by adding 15 µL of the diluted, pre-activated c-FMS enzyme (final concentration ~20 nM). Add EDTA to control wells to determine background signal.[10]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop Reaction & Readout: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability / Growth Inhibition Assay
This protocol details the measurement of this compound's effect on the proliferation of CSF-1-dependent cells, such as the M-NFS-60 myeloid cell line.[10]
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Depleted medium (growth medium without CSF-1)
-
Recombinant mouse CSF-1 (M-CSF)
-
This compound
-
Cell viability reagent (e.g., WST-1, MTT, MTS)
-
96-well cell culture plates
-
Spectrophotometer / Plate reader
Methodology:
-
Cell Starvation: Culture M-NFS-60 cells in complete medium. Twenty-four hours before the assay, wash the cells and resuspend them in depleted medium at 2 x 10⁶ cells/mL to starve them of CSF-1.[10]
-
Compound Plating: Prepare a 10-point serial dilution of this compound in growth medium. Add 50 µL of each concentration to the appropriate wells of a 96-well plate.[10]
-
Cell Plating: Resuspend the starved M-NFS-60 cells in growth medium containing 20 ng/mL of mouse CSF-1 to a final density of 0.5 x 10⁶ cells/mL. Add 50 µL of this cell suspension to each well containing the compound (final cell count: 25,000 cells/well).[10]
-
Incubation: Incubate the plate for 3 days at 37°C in a humidified CO₂ incubator.[10]
-
Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a sufficient color change is observed.[10]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.
Western Blot Analysis of CSF-1R Phosphorylation
This protocol is for assessing the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Serum-free medium
-
Recombinant CSF-1
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate RAW264.7 cells and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes to induce maximal receptor phosphorylation.[10]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add loading buffer, and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF-1R antibody and/or a loading control antibody (e.g., anti-actin).
Conclusion
This compound is a well-characterized, selective, and potent inhibitor of c-FMS/CSF-1R kinase. Its mechanism as an ATP-competitive inhibitor effectively abrogates CSF-1-mediated signaling, leading to the inhibition of proliferation and function in macrophages and related cell types. The robust quantitative data and established experimental protocols make this compound an invaluable pharmacological tool for investigating the biological roles of CSF-1R in health and disease, and provide a strong foundation for the development of targeted therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. This compound | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Target of GW2580: A Technical Guide to a Selective CSF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3] It functions as an ATP-competitive inhibitor of the c-Fms kinase, thereby blocking the downstream signaling cascade initiated by its ligand, CSF-1.[1][4][5] This targeted inhibition of CSF-1R signaling has significant effects on the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[6][7] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Primary Molecular Target: Colony-Stimulating Factor 1 Receptor (CSF-1R/c-Fms)
The primary molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase belonging to the platelet-derived growth factor receptor (PDGFR) family.[2] CSF-1R and its ligand, CSF-1, are crucial for the regulation of hematopoiesis, particularly in the control of proliferation, survival, and maturation of microglia and monocytes.[2] Upon binding of CSF-1, the CSF-1R undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a downstream signaling cascade involving pathways such as PI3K/AKT, which is critical for the biological functions of myeloid cells.[8]
Mechanism of Action
This compound exerts its inhibitory effect by acting as a competitive inhibitor of ATP binding to the kinase domain of CSF-1R.[1][4][5] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[8] This blockade of CSF-1R signaling effectively abrogates the cellular responses to CSF-1.
Quantitative Inhibitory Data
The inhibitory activity of this compound against its primary target, CSF-1R (c-Fms), and other kinases has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50).
| Target | IC50 | Notes | Reference |
| c-Fms (human) | 30 nM | Selective CSF-1R inhibitor. | [2][9] |
| c-Fms (human) | 60 nM | Complete inhibition of human cFMS kinase in vitro. | [1][10] |
| c-Fms (human) | 52.4 nM | Determined via in vitro kinase assay. | [11] |
| CSF1R phosphorylation (RAW264.7 cells) | ~10 nM | Inhibition of CSF-1 stimulated phosphorylation. | [9] |
| TRKA | 880 nM | Also shows inhibitory activity against TRKA at higher concentrations. | [8][9] |
| Cell Line / Model | Effect | IC50 / Concentration | Reference |
| M-NFS-60 (murine myeloid) | Inhibition of CSF-1 dependent growth | 0.33 µM | [9] |
| M-NFS-60 (murine myeloid) | Complete inhibition of CSF-1 dependent growth | 0.7 µM | [10] |
| Human Monocytes | Inhibition of CSF-1 stimulated growth | 0.47 µM | [9] |
| Human Monocytes | Complete inhibition of CSF-1 induced growth | 1 µM | [9] |
| NSO (myeloid tumor) | Inhibition of serum-stimulated growth | 13.5 µM | [9] |
| HUVEC | Inhibition of VEGF-stimulated growth | 12 µM | [9] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of CSF-1 stimulated viability | ~100 nM | [2] |
Experimental Protocols
In Vitro c-Fms Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Fms kinase activity.
Methodology:
-
The enzymatic activity of recombinant human c-Fms kinase is measured using an ADP-Glo Kinase Assay kit.
-
The c-Fms enzyme is activated by autophosphorylation through incubation with ATP and MgCl2. For example, 10 µM enzyme with 100 µM ATP and 5 mM MgCl2 in 50 mM Tris-HCl for 90 minutes at room temperature.[9]
-
The kinase reaction is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the activated c-Fms enzyme.
-
The kinase reaction is initiated by the addition of a suitable substrate and ATP.
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified by measuring luminescence.
-
The IC50 value is calculated from the dose-response curve of this compound concentration versus percentage of kinase inhibition.[11]
Cellular CSF-1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Methodology:
-
RAW264.7 murine macrophage cells are cultured to sub-confluency.[12]
-
Cells are serum-starved prior to the experiment to reduce basal receptor activation.
-
The cells are pre-treated with various concentrations of this compound (e.g., 10, 100, 1000 nM) for a defined period.[12]
-
Following pre-treatment, the cells are stimulated with a known concentration of CSF-1 (e.g., 10 ng/mL) for a short duration (e.g., 20 minutes) to induce CSF-1R phosphorylation.[12]
-
Cell lysates are prepared, and CSF-1R is immunoprecipitated.
-
The level of tyrosine phosphorylation of the immunoprecipitated CSF-1R is determined by Western blot analysis using an anti-phosphotyrosine antibody.[12]
-
The total amount of CSF-1R is also measured by Western blot as a loading control.[12]
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of CSF-1-dependent cells.
Methodology:
-
M-NFS-60 murine myeloid cells, which are dependent on CSF-1 for growth, are seeded in 96-well plates.[5]
-
The cells are treated with a range of this compound concentrations in the presence of a constant, growth-promoting concentration of CSF-1.
-
As a control, a CSF-1-independent cell line, such as NSO myeloid cells, can be treated similarly.[5]
-
The cells are incubated for a period sufficient to observe proliferation (e.g., 5 days).[5]
-
Cell viability or proliferation is assessed using a standard method, such as the CCK-8 assay.[2]
-
The IC50 for growth inhibition is determined from the resulting dose-response curve.
Visualizations
Signaling Pathway of CSF-1R Inhibition by this compound
Caption: Mechanism of CSF-1R inhibition by this compound.
Experimental Workflow for Cellular CSF-1R Phosphorylation Assay
Caption: Workflow for assessing this compound's effect on CSF-1R phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. pnas.org [pnas.org]
- 6. stemcell.com [stemcell.com]
- 7. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 8. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of GW2580, a c-FMS Inhibitor
This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (c-FMS).
Introduction to c-FMS and Its Role in Disease
The colony-stimulating factor-1 receptor (c-FMS), also known as CSF-1R, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Its primary ligands are colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34). Dysregulation of the CSF-1/c-FMS signaling pathway has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, bone diseases, and cancer.[3][4] This has made c-FMS an attractive therapeutic target for drug discovery.
Discovery and History of this compound
This compound was identified by GlaxoSmithKline (now GSK) as an orally bioavailable and selective inhibitor of c-FMS kinase.[5] It acts as a competitive inhibitor of ATP binding to the c-FMS kinase, thereby blocking the downstream signaling cascade initiated by CSF-1.[3][6] The development of this compound provided a valuable chemical tool to probe the biological functions of c-FMS and to explore its therapeutic potential in various disease models.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the autophosphorylation and activation of the receptor, which in turn inhibits the downstream signaling pathways that mediate the biological effects of CSF-1.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | Human c-FMS Kinase | IC50 | 30 nM | [7] |
| Enzymatic Assay | Human c-FMS Kinase | Complete Inhibition | 0.06 µM | [3][4][6][8] |
| Cell-Based Assay | CSF-1 stimulated M-NFS-60 myeloid tumor cells | IC50 | 0.33 µM | [7] |
| Cell-Based Assay | Serum stimulated NSO myeloid tumor cells | IC50 | 13.5 µM | [7] |
| Cell-Based Assay | CSF-1 stimulated human monocytes | IC50 | 0.47 µM | [7] |
| Cell-Based Assay | VEGF stimulated human umbilical vein vascular endothelial cells | IC50 | 12 µM | [7] |
| Cell-Based Assay | CSF-1-dependent mouse myeloid M-NFS-60 cells | Complete Inhibition of Growth | 0.7 µM | [3][6] |
| Cell-Based Assay | CSF-1 induced growth of mouse M-NFS-60 myeloid cells and human monocytes | Complete Inhibition | 1 µM | [3][7] |
| Cell-Based Assay | CSF1R phosphorylation in RAW264.7 murine macrophages | IC50 | ~10 nM | [6][7] |
| Enzymatic Assay | TRKA | IC50 | 0.88 µM | [6][7] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Animal Model | Dosing | Effect | Reference |
| Mice with M-NFS-60 tumors | 80 mg/kg (oral, b.i.d.) | Completely blocked tumor growth | [3][7] |
| Mice | 20 mg/kg (oral) | Maximal plasma concentration of 1.4 µM | [6] |
| Mice | 80 mg/kg (oral) | Maximal plasma concentration of 5.6 µM | [6] |
| Rat adjuvant arthritis model | 50 mg/kg (oral, b.i.d.) | Inhibited joint connective tissue and bone destruction | [6][7] |
| Mice (LPS-induced TNF-α) | 40 mg/kg (oral) | Blocked CSF-1-primed LPS-induced TNF-α production by 63% | [7] |
| Mice (thioglycolate-induced macrophage accumulation) | 80 mg/kg (oral, b.i.d.) | Diminished macrophage accumulation by 45% | [7] |
| Mouse glioma model | Not specified | Showed promising results in preclinical studies | [9] |
| MPTP mouse model of Parkinson's disease | Not specified | Attenuated neuroinflammation and dopaminergic neurotoxicity | [1][2] |
| Alzheimer's disease mouse model | 75 mg/kg/day | Reduced microglial proliferation and slowed disease progression | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
In Vitro c-FMS Kinase Assay
A representative protocol for an in vitro kinase assay to determine the IC50 of this compound is as follows:
References
- 1. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the c-Fms Kinase Inhibitor GW2580
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of GW2580, a potent and selective inhibitor of the c-Fms (CSF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals.
Core Structure and Chemical Identity
This compound, with the IUPAC name 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine, is a small molecule inhibitor belonging to the pyrimidine class of compounds. It is a synthetic organic molecule designed to be a selective, ATP-competitive inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-Fms.
Table 1: Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
| Synonyms | GW-2580, GW 2580 |
| CAS Number | 870483-87-7 |
| Molecular Formula | C20H22N4O3 |
| Molecular Weight | 366.41 g/mol |
| InChI Key | MYQAUKPBNJWPIE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC |
| Chemical Structure | (A 2D chemical structure would be displayed here) |
Chemical and Physical Properties
This section summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and interpretation of experimental results.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes and References |
| Appearance | White to beige solid.[1] | |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available | |
| LogP | Data not publicly available | |
| Solubility | Soluble in DMSO (10 mg/ml, can be warmed).[1][2] | For in vivo studies, it can be formulated in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80. |
Biological Activity and Selectivity
This compound is a potent inhibitor of c-Fms kinase and exhibits high selectivity over other kinases, making it a valuable tool for studying CSF-1R signaling.
Table 3: Biological Activity of this compound
| Target/Assay | IC50 Value | Notes and References |
| c-Fms (human kinase assay) | 30 nM | Selective CSF-1R inhibitor.[3] |
| c-Fms (human kinase assay) | 60 nM | Completely inhibits human cFMS kinase at this concentration.[4] |
| CSF1R Phosphorylation | ~10 nM | In RAW264.7 murine macrophages.[4] |
| M-NFS-60 Cell Growth (CSF-1 stimulated) | 0.33 µM | Murine myeloid tumor cells.[3] |
| Human Monocyte Growth (CSF-1 stimulated) | 0.47 µM | Freshly isolated human monocytes.[3] |
| TRKA activity | 0.88 µM | Also shows inhibitory activity against TRKA.[3][4] |
| NSO Cell Growth (serum stimulated) | 13.5 µM | Mouse NSO myeloid tumor cells.[3] |
| HUVEC Growth (VEGF stimulated) | 12 µM | Human umbilical vein vascular endothelial cells.[3] |
| BT474 Cell Growth (serum stimulated) | 21 µM | Human BT474 cells.[3] |
This compound has been shown to be 150- to 500-fold selective for c-Fms compared to a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and FLT-3.[3]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase.[1] The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for the proliferation, survival, and differentiation of macrophages and related cell types. By binding to the ATP-binding pocket of c-Fms, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.
Caption: this compound inhibits c-Fms signaling by blocking ATP-dependent autophosphorylation.
Experimental Protocols
In Vitro c-Fms Kinase Assay
This protocol describes a method for determining the inhibitory activity of this compound against the c-Fms kinase in a cell-free system.
Methodology
-
Enzyme Activation: The c-Fms enzyme is activated via autophosphorylation by incubation with ATP and MgCl2.[3]
-
Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MOPS, pH 7.5), MgCl2, a peptide substrate (e.g., biotin-EAIYAPFAKKK-NH2), ATP, and radiolabeled [33P-γ]ATP.[3]
-
Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]
-
Reaction Initiation: The kinase reaction is started by the addition of the activated c-Fms enzyme.[3]
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 40 minutes).[3]
-
Termination and Capture: The reaction is stopped with phosphoric acid, and the mixture is transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.[3]
-
Washing and Detection: The plate is washed to remove unincorporated radiolabeled ATP, followed by the addition of a scintillation cocktail. The amount of incorporated radiolabel is quantified using a scintillation counter.[3]
-
Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: A typical experimental workflow for an in vitro c-Fms kinase assay.
Cell Growth Inhibition Assay
This protocol details a cell-based assay to measure the antiproliferative effect of this compound on CSF-1-dependent cells.
Methodology
-
Cell Culture: The CSF-1-dependent murine myeloid cell line, M-NFS-60, is cultured in a medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]
-
Cell Preparation: One day prior to the assay, the cells are placed in a depleted medium (lacking CSF-1) to synchronize them.[5]
-
Compound Preparation: A 10-point serial dilution of this compound is prepared in the assay medium.[5]
-
Assay Setup: The synchronized M-NFS-60 cells are resuspended in assay medium containing CSF-1 and seeded into 96-well plates containing the various concentrations of this compound or vehicle control.[5]
-
Incubation: The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Viability Measurement: After the incubation period, a cell viability reagent (e.g., WST-1) is added to each well.[5]
-
Readout: The absorbance is measured at the appropriate wavelength (e.g., 440 nm) after a 4-hour incubation with the viability reagent.[6]
-
Analysis: The percentage of growth inhibition is determined relative to the vehicle-treated control, and the IC50 value is calculated.
Caption: Workflow for a cell-based growth inhibition assay using this compound.
Synthesis
While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of this compound would likely involve the coupling of a substituted benzyl halide with a 2,4-diaminopyrimidine derivative. The synthesis of related pyrimidine-based kinase inhibitors has been described in the patent literature. Researchers interested in the synthesis of this compound should refer to patents covering 2,4-diaminopyrimidine derivatives as kinase inhibitors.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of c-Fms kinase. Its utility in studying the biological roles of CSF-1R in various physiological and pathological contexts is well-established. This guide provides essential information for researchers utilizing this compound, from its fundamental chemical properties to detailed experimental protocols for its characterization.
References
- 1. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
- 2. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Pharmacokinetics and pharmacodynamics of GW2580
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GW2580
Introduction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2][3] As a competitive inhibitor of ATP binding to the CSF-1R kinase domain, this compound effectively blocks the signaling pathway responsible for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[1][3][4] This mechanism of action has positioned this compound as a valuable research tool for investigating the role of these myeloid cells in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[5][6][7][8]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of CSF-1R signaling. This leads to a reduction in the proliferation and activation of macrophages and microglia.[6][9]
In Vitro Activity
This compound demonstrates high potency and selectivity for CSF-1R (c-FMS) in enzymatic and cellular assays. It completely inhibits human c-FMS kinase at a concentration of 0.06 μM.[2][3][10] The compound shows significant selectivity, being 150- to 500-fold more selective for c-FMS compared to a wide range of other kinases.[4][10]
| Target/Assay | Cell Line / Condition | IC50 / Effect | Reference |
| c-FMS (CSF-1R) | Human Kinase Assay | 30 nM | [2][10] |
| CSF-1R Phosphorylation | RAW264.7 Murine Macrophages | ~10 nM | [1][10] |
| TRKA Activity | Kinase Assay | 0.88 μM | [1][10] |
| Cell Viability | CSF-1 Stimulated Mouse BMDMs | ~100 nM | [2][11] |
| Cell Growth Inhibition | CSF-1 Stimulated M-NFS-60 Myeloid Cells | 0.33 μM | [10] |
| Cell Growth Inhibition | CSF-1 Stimulated Human Monocytes | 0.47 μM | [10] |
| Complete Growth Inhibition | CSF-1 Stimulated M-NFS-60 Myeloid Cells | 0.7 μM | [1][3] |
| Complete Growth Inhibition | CSF-1 Stimulated Human Monocytes | 1 μM | [3][10] |
| Bone Degradation Inhibition | Human Osteoclasts, Rat Calvaria | 80-100% inhibition at 1 μM | [3] |
In Vivo Activity
Oral administration of this compound has been shown to effectively inhibit CSF-1R signaling in various animal models, leading to reduced macrophage accumulation, suppressed tumor growth, and amelioration of disease pathology in models of arthritis and neurodegeneration.[1][6][10]
| Animal Model | Dosing Regimen | Key Pharmacodynamic Effects | Reference |
| Mouse Model | 40 mg/kg (oral) | Blocked CSF-1-induced increase in LPS-induced TNF-α production by 63%. | [10] |
| Mouse Model | 80 mg/kg (oral, b.i.d.) | Completely blocked the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity. | [3][10] |
| Mouse Model | 80 mg/kg (oral, b.i.d.) | Diminished thioglycolate-induced macrophage accumulation in the peritoneal cavity by 45%. | [10] |
| Rat Adjuvant Arthritis Model | 50 mg/kg (oral, b.i.d.) | Inhibited joint connective tissue and bone destruction. | [1][10] |
| Mouse 3LL Lung Tumor Model | 160 mg/kg (oral) | Reduced total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs by over two-fold. | [2][10] |
| Mouse MPTP Model (Parkinson's) | Not specified | Attenuated MPTP-induced CSF1R activation and Iba1-positive cell proliferation. | [6][12] |
| Mouse Model of EOC Ascites | Not specified | Reduced infiltration of protumorigenic (M2) macrophages and decreased ascites volume. | [8] |
| APP/PS1 Mouse Model (Alzheimer's) | 75 mg/kg/day (in diet) | Blocked microglial proliferation and shifted microglia to an anti-inflammatory phenotype. | [9][13] |
Pharmacokinetics
This compound is orally bioavailable, achieving plasma concentrations sufficient to inhibit CSF-1R signaling in vivo.[1][3]
| Parameter | Species | Dose | Value | Reference |
| Maximal Plasma Concentration (Cmax) | Mouse | 20 mg/kg (oral) | 1.4 μM | [1][3][14] |
| Maximal Plasma Concentration (Cmax) | Mouse | 80 mg/kg (oral) | 5.6 μM | [1][3][14] |
| Protein Binding | Mouse Plasma | 3 μM | 93% | [3] |
| Protein Binding | Rat Plasma | 3 μM | 95% | [3] |
| Protein Binding | Human Plasma | 3 μM | 98% | [3] |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
In Vivo Oral Administration and Formulation
For in vivo studies in rodents, this compound is typically administered via oral gavage or formulated in the diet.[2][15][16]
-
Vehicle/Formulation: A common vehicle for oral gavage is a suspension in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile saline or water.[13][15] For dietary administration, it can be mixed into standard rodent chow.[2]
-
Dosing: Doses in mice have ranged from 20 mg/kg to 160 mg/kg, administered once or twice daily.[1][10] In rats, a dose of 40 mg/kg has been used in arthritis models.[15] Treatment duration varies widely depending on the model, from days to several months.[9][10]
CSF-1 Priming of LPS-Induced Cytokine Production In Vivo
This protocol assesses the ability of this compound to inhibit CSF-1 signaling in a live animal model.[3][4]
-
Animal Model: C3H/HEN or similar mouse strains are used.[4]
-
This compound Administration: Mice are dosed orally with this compound (e.g., 40 mg/kg) or vehicle.[3][4]
-
CSF-1 Priming: After a set time (e.g., 0.5 hours), mice receive an intraperitoneal (i.p.) injection of mouse CSF-1 (e.g., 1.8 µg) or a vehicle control (PBS).[4]
-
LPS Challenge: After another interval (e.g., 4 hours), mice are challenged with an i.p. injection of lipopolysaccharide (LPS) (e.g., 300 µg).[4]
-
Sample Collection & Analysis: Blood is collected 1.5 hours after the LPS injection. Plasma is prepared, and cytokine levels (e.g., TNF-α, IL-6) are measured using specific ELISA kits.[3][4]
In Vitro Cell-Based Assays
-
Cell Lines: CSF-1-dependent cell lines like M-NFS-60 (mouse myeloid) are commonly used to assess the inhibitory effect on proliferation.[3][10] Primary cells such as bone marrow-derived macrophages (BMDMs) and human monocytes are also utilized.[2][3]
-
Proliferation Assay:
-
Cells are plated in 96-well plates in appropriate growth media.
-
Cells are treated with a dose range of this compound.
-
Proliferation is stimulated with a specific mitogen (e.g., CSF-1).
-
After an incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using standard methods like MTT or BrdU incorporation.
-
Kinase Activity Assay
The direct inhibitory effect of this compound on CSF-1R is measured using in vitro kinase assays.[10]
-
Enzyme Activation: Recombinant human c-FMS (CSF-1R) kinase is activated by autophosphorylation with ATP and MgCl₂.[10]
-
Inhibition Reaction: The activated enzyme is incubated with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of this compound.
-
Detection: The phosphorylation of the substrate is quantified, typically using radioisotope incorporation (³³P-ATP) or fluorescence-based methods, to determine the IC50 value of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 6. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
GW2580: A Deep Dive into its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and orally bioavailable small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2] As an ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of c-FMS kinase, a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[2][3][4] This targeted action has positioned this compound as a valuable tool in preclinical research across various fields, including oncology, immunology, and neurodegenerative diseases.[2][5] Understanding the precise selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential on-target efficacy and off-target effects. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been assessed against its primary target, c-FMS (CSF1R), and a broad panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Kinase Target | IC50 / Kd (nM) | Fold Selectivity vs. c-FMS (approx.) | Reference |
| c-FMS (CSF1R) | 30 - 60 | - | [1][6][7] |
| TrkA | 880 (IC50) | ~15-29x | [6] |
| TrkB | 36 (Kd) | ~0.6-1.2x | [8] |
| TrkC | 120 (Kd) | ~2-4x | [8] |
| b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, JAK2, and others | Not specified | 150-500x | [6] |
| Panel of 186 kinases | Not specified | High selectivity | [7][9] |
| Panel of ~300 kinases | Not specified | >100x | [5] |
Note: IC50 and Kd values are distinct measurements of inhibitor binding and activity, but both provide insights into potency. The fold selectivity is an approximation based on the range of reported c-FMS IC50 values.
The data clearly indicates that this compound is a highly potent inhibitor of c-FMS. While it demonstrates significant selectivity against a wide array of other kinases, notable off-target activity is observed against the Tropomyosin receptor kinase (Trk) family, particularly TrkB.[8] This interaction should be a key consideration in the design and interpretation of studies utilizing this compound.
Signaling Pathway Inhibition by this compound
This compound exerts its effect by competitively binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.
Caption: c-FMS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is reliant on robust and reproducible experimental methodologies. A commonly employed method for measuring kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its inhibitory potential.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution to create a concentration gradient.
-
Prepare the kinase reaction buffer containing the kinase, substrate (a peptide or protein to be phosphorylated), and ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure accurate IC50 determination.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and substrate to each well.
-
Add the different concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Conclusion
This compound is a highly potent and selective inhibitor of c-FMS kinase. Its selectivity has been demonstrated against a wide range of other kinases, although noteworthy interactions with the Trk family of kinases exist. A thorough understanding of this selectivity profile, facilitated by robust biochemical assays, is crucial for the effective application of this compound in preclinical research and for guiding the development of next-generation kinase inhibitors with improved specificity and therapeutic potential.
References
- 1. ulab360.com [ulab360.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. carnabio.com [carnabio.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Dual Facets of GW2580: A Technical Guide to its In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-FMS. By acting as an ATP-competitive inhibitor, this compound effectively blocks the signaling cascade initiated by CSF-1, a key regulator of monocyte, macrophage, and microglia survival, proliferation, and differentiation. This targeted action has positioned this compound as a valuable research tool and a potential therapeutic agent in a variety of pathological contexts, including oncology, neuroinflammation, and autoimmune disorders. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.
Mechanism of Action: Targeting the CSF-1/CSF-1R Signaling Axis
This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of CSF-1R.[1] The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation process and subsequent downstream signaling.[2][3] This blockade of CSF-1R signaling primarily impacts cells of the myeloid lineage, particularly macrophages and microglia.[4][5]
Recent studies have highlighted that this compound treatment leads to the downregulation of M2-related markers and signaling pathways such as ERK1/2 and MAPK in glioblastoma-associated macrophages and microglial cells (GAMs).[6]
In Vitro Effects of this compound
The in vitro activity of this compound has been extensively characterized across various cell types and assays, demonstrating its potency and selectivity for CSF-1R.
Quantitative Data Summary
| Parameter | System/Cell Line | Value | Reference(s) |
| IC50 | c-FMS (CSF-1R) Kinase | 30 nM | [7][8] |
| c-FMS Kinase (ADP-Glo Assay) | 52.4 nM | [9][10] | |
| CSF-1 Stimulated M-NFS-60 Myeloid Tumor Cells | 0.33 µM | [7] | |
| CSF-1 Stimulated Human Monocytes | 0.47 µM | [7] | |
| CSF-1 Stimulated Bone Marrow-Derived Macrophages (BMDMs) | ~100 nM | [8][11] | |
| CSF1R Phosphorylation in RAW264.7 Macrophages | ~10 nM | [2][7] | |
| TRKA Kinase | 0.88 µM | [2][7] | |
| VEGF Stimulated HUVECs | 12 µM | [7] | |
| Serum Stimulated NSO Myeloid Tumor Cells | 13.5 µM | [7] | |
| BT-474 Breast Tumor Cells | 21 µM | [2] | |
| A549 Lung Carcinoma Cells | > 30 µM | [2] | |
| Inhibition | Human c-FMS Kinase | Complete inhibition at 0.06 µM | [2][12][13] |
| CSF-1-induced growth of M-NFS-60 cells and human monocytes | Complete inhibition at 1 µM | [7][12][13] | |
| Bone degradation in human osteoclast, rat calvaria, and rat fetal long bone cultures | Complete inhibition at 1 µM | [7][12][13] | |
| PTH-induced calcium release | 30-40% inhibition at 0.1-0.3 µM; complete inhibition at ≥ 1 µM | [2][12] |
Key In Vitro Experimental Protocols
2.2.1. c-FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Enzyme Activation: Recombinant human c-FMS kinase is activated by autophosphorylation through incubation with ATP and MgCl₂.[7]
-
Reaction Mixture: The activated enzyme is incubated in a 96-well plate with varying concentrations of this compound.
-
Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., poly(E,Y)4:1) and ATP.
-
ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[9][10]
2.2.2. Cell Proliferation Assay (e.g., M-NFS-60 cells)
This protocol assesses the effect of this compound on the proliferation of CSF-1-dependent cells.
-
Cell Seeding: M-NFS-60 myeloid cells are seeded in a 96-well plate in a growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of a stimulating factor, such as CSF-1.
-
Incubation: The plate is incubated for a defined period (e.g., 3 days).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by spectrophotometry.
-
Data Analysis: The IC50 for growth inhibition is calculated from the dose-response curve.[2]
2.2.3. Bone Resorption Assay (Rat Fetal Long Bone)
This assay evaluates the impact of this compound on osteoclast-mediated bone degradation.
-
Bone Culture: Fetal rat long bones are pre-labeled with ⁴⁵Ca and cultured.
-
Stimulation and Treatment: Bone resorption is stimulated with parathyroid hormone (PTH), and the cultures are treated with different concentrations of this compound.
-
Measurement of Calcium Release: After a culture period, the amount of ⁴⁵Ca released into the medium is measured as an indicator of bone resorption.
-
Data Analysis: The percentage inhibition of PTH-induced calcium release is calculated for each this compound concentration.[12]
In Vivo Effects of this compound
This compound's oral bioavailability allows for systemic administration in various animal models, where it has demonstrated significant efficacy in modulating macrophage function in disease settings.
Quantitative Data Summary
| Model/System | Animal | Dosage and Administration | Key Findings | Reference(s) |
| Tumor Growth Inhibition | Mice with M-NFS-60 tumors | 20 and 80 mg/kg, oral, twice daily | Dose-related decrease in tumor cells; 80 mg/kg completely blocked tumor growth. | [2][12] |
| Mice with 3LL lung tumors | 160 mg/kg/day | >2-fold reduction in total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs. | [7][8] | |
| Anti-inflammatory Effects | Adjuvant arthritis model | 50 mg/kg, oral, twice daily | Inhibited joint connective tissue and bone destruction. | [2][7] |
| Mice with LPS-induced inflammation | 40 mg/kg, oral | Blocked CSF-1-primed increase in LPS-induced TNF-α production by 63%. | [7] | |
| Neuroinflammation and Neurodegeneration | Spinal cord injury (SCI) mice | 0.1% in diet (~150 mg/kg/day) | Improved motor function, inhibited microglia proliferation. | [8] |
| Parkinson's Disease (MPTP model) | Not specified | Attenuated MPTP-induced microglial proliferation and neuroinflammatory response. | [14][15] | |
| Alzheimer's Disease model | 75 mg/kg/day, oral gavage | Attenuated disease progression. | [16][17] | |
| Macrophage Accumulation | Thioglycolate-induced peritonitis in mice | 80 mg/kg, oral, twice daily | Diminished macrophage accumulation in the peritoneal cavity by 45%. | [7] |
Key In Vivo Experimental Protocols
3.2.1. Tumor Growth Model (M-NFS-60 Xenograft)
This protocol assesses the anti-tumor efficacy of this compound in a CSF-1-dependent tumor model.
-
Tumor Cell Implantation: M-NFS-60 cells are injected intraperitoneally (i.p.) into mice.
-
Treatment Administration: this compound is administered orally (e.g., by gavage) at specified doses (e.g., 20 and 80 mg/kg) twice a day, starting before tumor cell injection.
-
Tumor Burden Assessment: After a set period (e.g., 4 days), mice are euthanized, and the number of tumor cells in the peritoneal cavity is counted.
-
Data Analysis: The change in tumor cell number relative to the vehicle-treated control group is determined.[12]
3.2.2. Neuroinflammation Model (Spinal Cord Injury)
This protocol evaluates the neuroprotective effects of this compound.
-
Pre-treatment: Mice are fed a diet containing this compound (e.g., 0.1%) for a period before the injury.
-
Spinal Cord Injury: A lateral spinal cord hemisection is performed.
-
Continued Treatment: The this compound-containing diet is maintained for a set duration post-injury.
-
Behavioral Analysis: Motor function is assessed using tests like the open-field test or CatWalk™.
-
Histological Analysis: Spinal cord tissue is collected for analysis of microglial proliferation (e.g., Iba1/Ki-67 staining), gliosis, and myelin integrity.
-
Data Analysis: Behavioral scores and histological parameters are compared between this compound-treated and control groups.[4]
Selectivity and Off-Target Effects
This compound exhibits high selectivity for c-FMS kinase. It has been tested against a panel of other kinases and found to be largely inactive.[12][13] For instance, it is 150- to 500-fold more selective for c-FMS compared to kinases such as b-Raf, CDK4, c-KIT, c-SRC, EGFR, and JAK2.[7] However, some off-target activity has been noted, particularly against TRKA, with an IC50 of 0.88 µM.[2][7] It is also reported to have some activity against FLT3 and c-Kit.[4] This selectivity profile is crucial for interpreting experimental results and considering its therapeutic potential.
Conclusion
This compound is a well-characterized and selective inhibitor of CSF-1R, with demonstrated potent effects both in vitro and in vivo. Its ability to modulate the function of macrophages and microglia makes it an indispensable tool for research in oncology, immunology, and neuroscience. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the roles of CSF-1R signaling in health and disease and exploring the therapeutic utility of its inhibition. The high selectivity of this compound, coupled with its oral bioavailability, underscores its value in preclinical studies. However, careful consideration of its off-target activities at higher concentrations is warranted for the accurate interpretation of experimental outcomes.
References
- 1. This compound | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 5. stemcell.com [stemcell.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. glpbio.com [glpbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 17. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
GW2580 in Macrophage Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth examination of the role of GW2580, a selective c-Fms kinase inhibitor, in the differentiation and polarization of macrophages. It details the compound's mechanism of action, its effects on signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities.
Introduction: Macrophage Differentiation and the CSF-1/CSF-1R Axis
Macrophages are highly plastic cells of the innate immune system that play a critical role in tissue homeostasis, inflammation, and disease pathogenesis. Their differentiation from monocytic precursors and subsequent polarization into distinct functional phenotypes are tightly regulated by microenvironmental cues. A key regulator of this process is the Colony-Stimulating Factor 1 (CSF-1) and its cognate receptor, the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. The CSF-1/CSF-1R signaling axis is essential for the survival, proliferation, and differentiation of monocytes and macrophages[1][2].
Macrophage polarization is often simplified into two main phenotypes: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory and tissue-reparative macrophages. In many pathological conditions, such as cancer and fibrosis, an abundance of M2-like macrophages, often referred to as Tumor-Associated Macrophages (TAMs), contributes to disease progression and immunosuppression[3][4].
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Fms kinase[1][2][5]. By targeting the primary signaling pathway governing macrophage development, this compound serves as a critical tool for investigating the role of macrophages in various biological processes and as a potential therapeutic agent for diseases driven by macrophage activity.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the kinase domain of the c-Fms receptor[6][7][8]. This action prevents the autophosphorylation of the receptor, which is the critical first step in initiating the downstream signaling cascade upon CSF-1 binding[1][9]. By blocking this event, this compound effectively abrogates CSF-1-mediated signaling, leading to the inhibition of macrophage proliferation, differentiation, and survival[1][2][9]. Its high selectivity for c-Fms kinase over other kinases makes it a precise tool for studying the CSF-1R pathway[1][2].
Effects on Macrophage Differentiation and Polarization
The primary consequence of CSF-1R inhibition by this compound is the disruption of monocyte-to-macrophage differentiation and the modulation of macrophage polarization.
-
Inhibition of Differentiation and Proliferation: this compound effectively inhibits the CSF-1-dependent growth and survival of myeloid precursor cells and monocytes[1][2][9]. This leads to a reduction in the overall number of macrophages in treated tissues.
-
Modulation of Polarization: this compound significantly skews the macrophage population away from the M2 phenotype. Studies consistently show that treatment with this compound leads to a depletion of M2 macrophages, identified by markers such as CD206 and Arginase-1[3][10]. In some contexts, this M2 reduction is accompanied by a relative increase in the proportion of M1 macrophages (CD86+, iNOS+)[3][10]. This reprogramming of the macrophage microenvironment from an immunosuppressive (M2-dominant) to a pro-inflammatory (M1-dominant) state is a key therapeutic rationale for its use in oncology[4][11].
Impact on Signaling Pathways
By inhibiting the initial phosphorylation of CSF-1R, this compound prevents the activation of multiple downstream signaling cascades crucial for macrophage function.
-
CSF-1R Cascade: The binding of CSF-1 to CSF-1R normally induces receptor dimerization and autophosphorylation on tyrosine residues. This compound directly blocks this phosphorylation event[9].
-
Downstream Effectors: The activated CSF-1R recruits and phosphorylates numerous signaling proteins to activate pathways essential for cell survival and proliferation. Studies have shown that this compound treatment leads to the significant ablation of downstream pathways including AKT, NF-κB, ERK1/2, and MAPK, which are essential for M2 polarization and cell survival[3][11].
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous enzymatic, cellular, and in vivo assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Kinase Inhibition | Human c-FMS (in vitro) | IC₅₀ | 30-60 nM | [6][7] |
| Kinase Inhibition | Human c-FMS (in vitro) | Kᵢ | 1.6 nM | [7] |
| Receptor Phosphorylation | RAW264.7 Macrophages | IC₅₀ | ~10 nM | [6][9] |
| Cell Growth Inhibition | CSF-1-dependent M-NFS-60 | Complete Inhibition | 0.7 µM | [1][6] |
| Cell Growth Inhibition | Human Monocytes (CSF-1 induced) | Complete Inhibition | 1.0 µM | [1][2] |
| Cell Growth Inhibition | Bone Marrow-Derived Macrophages | IC₅₀ | ~100 nM |[9] |
Table 2: Effect of this compound on Macrophage Polarization Markers
| Model | Treatment | M1 Markers (Gene/Protein) | Effect | M2 Markers (Gene/Protein) | Effect | Reference(s) |
|---|---|---|---|---|---|---|
| Murine Myocardial Infarction | In vivo this compound | IL-6, IL-1β | Increased | Arginase-1, CD206 | Decreased | [10] |
| 4T1 Breast Tumor | In vivo this compound-loaded scaffold | CD86, iNOS, IL-1β | Increased | CD206, CD163 | Decreased | [3] |
| Patient-derived GAMs | 1 µM this compound (in vitro) | M1-like markers | Increased | M2-related markers | Decreased | [11] |
| Murine EOC Ascites | In vivo this compound | M1 Macrophage Count | No significant change | M2 Macrophage Count | Decreased | [12] |
| MPTP Mouse Model | In vivo this compound | Nos2, Gp91phox, IL-6, IL-1b | Decreased (neuroinflammation) | Mrc1 (CD206) | Attenuated MPTP-induced reduction |[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols based on cited literature.
In Vitro Inhibition of CSF-1R Phosphorylation
-
Cell Line: RAW264.7 murine macrophages[9].
-
Protocol:
-
Cells are serum-starved for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 1-2 hours[9].
-
Stimulate cells with recombinant CSF-1 (e.g., 10 ng/mL) for 20 minutes[9].
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitate CSF-1R from cell lysates using an anti-CSF-1R antibody.
-
Perform SDS-PAGE and Western blot analysis.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated CSF-1R.
-
Strip and re-probe the membrane with an anti-total CSF-1R antibody for loading control[9].
-
Macrophage Polarization Assay
-
Cell Source: Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes[3].
-
Protocol:
-
Differentiation: Culture bone marrow cells with M-CSF or human monocytes with M-CSF/GM-CSF to generate macrophages[14].
-
Polarization & Treatment: To induce M2 polarization, stimulate macrophages with cytokines like IL-4 and IL-10 in the presence of M-CSF[3]. Concurrently, treat cells with this compound at desired concentrations (e.g., 1 µM) or vehicle control.
-
Analysis:
-
Flow Cytometry (FACS): Harvest cells and stain with fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80 or CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2)[3]. Analyze using a flow cytometer.
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from cell lysates. Synthesize cDNA and perform qRT-PCR using primers for M1 genes (e.g., iNOS, IL-1β) and M2 genes (e.g., Arg1, CD163, CD206)[3]. Normalize expression to a housekeeping gene like GAPDH.
-
-
In Vivo Administration and Analysis
-
Animal Model: Mouse models of cancer (e.g., ID8 ovarian cancer) or inflammation[12].
-
Protocol:
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.1% hydroxypropyl methylcellulose with 0.1% Tween 20 in distilled water[12].
-
Administration: Administer this compound daily via oral gavage at a dose ranging from 40 to 160 mg/kg[12][15].
-
Tissue Harvest: At the end of the treatment period, harvest tissues of interest (e.g., tumors, peritoneal ascites fluid).
-
Analysis:
-
Flow Cytometry: Process tissues into single-cell suspensions. Stain cells for immune markers (e.g., CD45, F4/80, CD11b, CD86, CD206) to quantify macrophage populations and their polarization state[3][12].
-
Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and perform IHC staining on tissue sections for macrophage markers like Iba1 or F4/80 to visualize macrophage infiltration[16].
-
-
Conclusion
This compound is a well-characterized, selective inhibitor of the CSF-1R (c-Fms) kinase. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of receptor autophosphorylation, effectively abrogates CSF-1 signaling. This leads to a profound impact on macrophage biology, primarily by inhibiting the differentiation of monocytic precursors and by skewing macrophage polarization away from the M2 phenotype. The quantitative data robustly support its potency and effects on cellular markers and pathways. The detailed experimental protocols provide a framework for its application in research. As a tool, this compound is invaluable for elucidating the role of macrophages in health and disease. Therapeutically, its ability to modulate the tumor microenvironment and other macrophage-driven pathologies highlights the potential of CSF-1R inhibition as a strategy in oncology and inflammatory diseases.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Systemic and Cardiac Depletion of M2 Macrophage through CSF-1R Signaling Inhibition Alters Cardiac Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differentiation of human monocytes in vitro with granulocyte-macrophage colony-stimulating factor and macrophage colony-stimulating factor produces distinct changes in cGMP phosphodiesterase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of GW2580 on Core Biological Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF1R), also known as c-FMS kinase.[1][2][3] As a competitive inhibitor of ATP binding to the CSF1R kinase domain, this compound effectively blocks the downstream signaling cascades initiated by the binding of its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[1][4] This inhibition has profound effects on the survival, proliferation, differentiation, and function of CSF1R-expressing cells, primarily monocytes, macrophages, microglia, and osteoclasts.[3][4] This technical guide provides a comprehensive overview of the biological pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling and experimental workflows.
Core Mechanism of Action: Inhibition of CSF-1R Signaling
The primary molecular target of this compound is the CSF1R, a receptor tyrosine kinase.[2] Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain.[4][5] This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cell function. This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing this autophosphorylation and subsequent signal transduction.[1][3]
The downstream signaling pathways affected by the inhibition of CSF1R by this compound include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which regulates proliferation and differentiation.[4][5][6]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| c-FMS Kinase Activity | Human c-FMS kinase | ~0.06 µM (complete inhibition) | [1][2][3] |
| CSF1R Phosphorylation | RAW264.7 murine macrophages | ~10 nM | [1][7][8] |
| CSF-1-stimulated Growth | M-NFS-60 mouse myeloid cells | 0.33 µM | [8] |
| CSF-1-stimulated Growth | Human monocytes | 0.47 µM | [8] |
| TRKA Activity | N/A | 0.88 µM | [1][8] |
| Bone Degradation | Human osteoclasts, rat calvaria, rat fetal long bone | ~1 µM (complete inhibition) | [2][3][8] |
Table 2: In Vivo Effects of this compound
| Model | Dosage | Effect | Reference |
| M-NFS-60 Tumor Growth in Mice | 80 mg/kg (oral administration) | Complete blockage of tumor growth | [1] |
| Adjuvant-induced Arthritis in Rats | 50 mg/kg (twice daily) | Inhibition of joint connective tissue and bone destruction | [1] |
| Thioglycolate-induced Macrophage Accumulation in Mice | 80 mg/kg (twice daily) | 45% reduction in macrophage accumulation | [8] |
| 3LL Lung Tumor Model in Mice | 160 mg/kg | >2-fold reduction of CD11b+ myeloid cells, TAMs, and MDSCs | [8] |
Key Biological Pathways and Cellular Processes Affected by this compound
Microglial and Macrophage Proliferation and Survival
This compound effectively inhibits the proliferation of microglia and macrophages, which are highly dependent on CSF1R signaling for their maintenance and expansion.[5][9] This effect is particularly relevant in pathological conditions characterized by microgliosis or macrophage infiltration, such as neurodegenerative diseases, spinal cord injury, and cancer.[5][9] In models of Parkinson's disease, this compound attenuated microglial proliferation without causing depletion of the resident microglial population.[5][10]
Macrophage Polarization
This compound can modulate the polarization of macrophages, shifting them from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype.[6][11] In the context of glioblastoma, treatment with this compound led to the downregulation of M2-related markers (e.g., MRC1) and an increase in M1-like markers.[6] This reprogramming of tumor-associated macrophages (TAMs) can enhance anti-tumor immune responses.[6]
Neuroinflammation
By inhibiting microglial activation and proliferation, this compound reduces neuroinflammation.[5] In animal models of Parkinson's disease, this compound treatment significantly decreased the mRNA levels of pro-inflammatory factors.[5][10] This anti-inflammatory effect contributes to the neuroprotective properties of this compound observed in various neurodegenerative disease models.[5][12]
Tumor Microenvironment and Angiogenesis
This compound alters the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid cells, such as TAMs and myeloid-derived suppressor cells (MDSCs).[7][8] This can lead to a reduction in tumor angiogenesis and a reversal of resistance to anti-angiogenic therapies.[7] Combination therapy of this compound with an anti-VEGFR-2 antibody has been shown to synergistically suppress tumor growth.[7]
Bone Metabolism
CSF1R signaling is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption.[3] By inhibiting CSF1R, this compound effectively blocks osteoclast activity, leading to the inhibition of bone degradation.[2][3] This suggests a potential therapeutic application for this compound in diseases characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis.[2][3]
Response to Oxidative Stress
Recent studies have indicated that this compound may sensitize microglia to reactive oxygen species (ROS).[4][13] Transcriptomic analysis of microglia from this compound-treated mice revealed a downregulation of genes involved in the glutathione metabolic process and response to oxidative stress.[4][13]
Detailed Experimental Protocols
In Vitro CSF1R Phosphorylation Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of CSF-1-induced CSF1R phosphorylation in macrophages.
Cell Line: RAW264.7 murine macrophages.[7]
Materials:
-
RAW264.7 cells
-
Complete DMEM media
-
Recombinant murine CSF-1 (e.g., 10 ng/mL)[7]
-
This compound (dissolved in DMSO)[7]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF1R, anti-total-CSF1R
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.[7]
-
Stimulate the cells with 10 ng/mL of CSF-1 for 15 minutes.[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CSF1R and total-CSF1R.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and calculate the ratio of phospho-CSF1R to total-CSF1R.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the effect of this compound on the growth of CSF-1-dependent tumors in a murine model.
Animal Model: C57BL/6 mice.
Tumor Cell Line: M-NFS-60 (CSF-1-dependent myeloid tumor cells).[2]
Materials:
-
M-NFS-60 cells
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)
-
Calipers
Protocol:
-
Inject 1 x 10^7 M-NFS-60 cells intraperitoneally into C57BL/6 mice.[2]
-
Randomly assign mice to treatment groups (e.g., vehicle, 20 mg/kg this compound, 80 mg/kg this compound).[1]
-
Administer this compound or vehicle orally twice daily, starting 1 hour before tumor cell injection.[2]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals for subcutaneous models, or by counting intraperitoneal cells at the end of the study.[2][7]
-
At the end of the study (e.g., day 4 for intraperitoneal model), euthanize the mice and collect tumors or peritoneal cells.[2]
-
Analyze the data to compare tumor growth between the treatment groups.
Conclusion
This compound is a selective and potent inhibitor of CSF1R signaling, with significant effects on a range of biological pathways. Its ability to modulate the proliferation and function of macrophages, microglia, and osteoclasts underlies its therapeutic potential in oncology, neuroinflammatory disorders, and bone diseases. This guide provides a foundational understanding of the mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this promising therapeutic agent. Further research will continue to elucidate the full spectrum of its biological effects and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Regulated macrophage immune microenvironment in 3D printed scaffolds for bone tumor postoperative treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 13. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
GW2580: A Technical Guide to Studying CSF-1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GW2580, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), for studying its signaling pathways. This document outlines this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to the CSF-1R (also known as c-FMS) kinase.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of CSF-1R signaling, which is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and microglia.[2][3] Dysregulated CSF-1R signaling has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[4][5]
Mechanism of Action
This compound selectively targets the tyrosine kinase activity of CSF-1R.[6] The binding of its ligands, CSF-1 or IL-34, induces the dimerization and autophosphorylation of CSF-1R, initiating downstream signaling cascades.[3] this compound prevents this autophosphorylation, thereby blocking the activation of subsequent pathways.
The primary signaling pathways downstream of CSF-1R that are inhibited by this compound include:
-
PI3K/AKT Pathway: Involved in cell survival and proliferation.[7][8]
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[9][10]
By inhibiting these pathways, this compound can modulate the function of CSF-1R-dependent cells.
Figure 1: Mechanism of Action of this compound on CSF-1R Signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| c-FMS (CSF-1R) Kinase | Human (in vitro kinase assay) | 30 nM | [11] |
| c-FMS (CSF-1R) Kinase | Human (in vitro kinase assay) | 52.4 nM | [12][13] |
| c-FMS (CSF-1R) Kinase | Human (in vitro kinase assay) | 60 nM | [14][15] |
| CSF-1R Phosphorylation | RAW264.7 Murine Macrophages | ~10 nM | [1][2] |
| CSF-1 Stimulated Growth | M-NFS-60 Myeloid Cells | 0.33 µM | [11] |
| CSF-1 Stimulated Growth | Human Monocytes | 0.47 µM | [11] |
| CSF-1 Stimulated Growth | Murine Bone Marrow-Derived Macrophages (BMDMs) | ~100 nM | [2] |
| TRKA Kinase Activity | - | 0.88 µM | [1][11] |
| VEGF Stimulated Growth | Human Umbilical Vein Endothelial Cells (HUVEC) | 12 µM | [11] |
| Serum Stimulated Growth | NSO Myeloid Tumor Cells | 13.5 µM | [11] |
| Serum Stimulated Growth | BT474 Breast Tumor Cells | 21 µM | [11] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Mice with 3LL Lung Carcinoma | 160 mg/kg, once daily (oral gavage) | >2-fold reduction in CD45+CD11b+ myeloid cells and TAMs | [2] |
| Mice with M-NFS-60 Tumors | 80 mg/kg, twice daily (oral gavage) | Complete blockage of tumor growth | [14] |
| Mice (CSF-1 Priming Model) | 40 mg/kg (oral) | 63% block of CSF-1-induced TNF-α production | [11] |
| Mice with ID8 Ovarian Cancer | 160 mg/kg, daily | Reduction in ascites volume | [16] |
| Mice (MPTP Model of Parkinson's) | 80 mg/kg (oral gavage) every 12 hours | Attenuated MPTP-induced microglial proliferation | [4] |
| Mice (Spinal Cord Injury) | 0.1% in diet | Inhibited microglia proliferation | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro CSF-1R Phosphorylation Assay
This protocol is adapted from studies on RAW264.7 murine macrophages.[2]
Objective: To determine the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation.
Materials:
-
RAW264.7 murine macrophages
-
DMEM with 10% FBS and antibiotics
-
Recombinant murine CSF-1
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membranes
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 1-2 hours.
-
CSF-1 Stimulation: Stimulate the cells with 10-50 ng/mL of recombinant murine CSF-1 for 5-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-CSF-1R antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the IC50 of this compound.
Figure 2: Experimental workflow for assessing CSF-1R phosphorylation.
In Vivo Tumor Growth Inhibition Study
This protocol is a general guide based on studies using mouse tumor models.[2][14]
Objective: To evaluate the effect of this compound on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., M-NFS-60, 3LL lung carcinoma)
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously or intraperitoneally inject a known number of tumor cells into the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice to treatment groups (vehicle control, different doses of this compound).
-
This compound Administration: Prepare this compound in the vehicle and administer it to the mice daily or twice daily via oral gavage. Doses can range from 20 to 160 mg/kg.[2][14]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry).
Kinase Selectivity
This compound is highly selective for CSF-1R. In a panel of approximately 300 kinases, it showed at least 100-fold selectivity for its target.[2] It has also been reported to be inactive against 26 other kinases in a separate study.[14][15] However, some off-target activity against TRKA has been noted at higher concentrations.[1][11]
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the role of CSF-1R signaling in health and disease. Its oral bioavailability and well-characterized in vitro and in vivo activities make it suitable for a wide range of research applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of CSF-1R biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 4. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 7. PI3K/AKT/MTOR and ERK1/2-MAPK signaling pathways are involved in autophagy stimulation induced by caloric restriction or caloric restriction mimetics in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MAPK/ERK and PI3K/AKT signaling pathways are activated in adolescent and adult acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for GW2580 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective inhibitor of the c-FMS kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By competitively binding to the ATP pocket of the c-FMS kinase, this compound effectively blocks the downstream signaling cascade initiated by its ligand, CSF-1.[2] This inhibition disrupts key cellular processes in mononuclear phagocytes, including survival, proliferation, differentiation, and migration.[2][3] These application notes provide detailed protocols for the use of this compound in various in vitro cell culture applications, enabling researchers to investigate the role of the CSF-1/CSF-1R signaling axis in diverse biological systems.
Mechanism of Action
This compound selectively targets the tyrosine kinase activity of CSF-1R.[4] The binding of CSF-1 to its receptor, c-FMS, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This compound prevents this initial autophosphorylation step, thereby abrogating the entire signaling cascade.
Caption: this compound inhibits CSF-1R signaling by blocking ATP binding.
Quantitative Data
The inhibitory activity of this compound has been quantified across various cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Cell Line/Assay | Target/Stimulus | IC50 Value | Reference |
| c-FMS Kinase Assay | Human c-FMS kinase | 30 nM | [1] |
| RAW264.7 macrophages | CSF-1R phosphorylation (stimulated with 10 ng/mL CSF-1) | ~10 nM | [2] |
| M-NFS-60 myeloid cells | CSF-1 stimulated growth | 0.33 µM | [1] |
| Human Monocytes | CSF-1 stimulated growth | 0.47 µM | [1] |
| Rat Monocytes | CSF-1 induced growth | 0.2 µM | [5] |
| HUVEC | VEGF stimulated growth | 12 µM | [1] |
| NSO myeloid cells | Serum stimulated growth | 13.5 µM | [1] |
| BT474 cells | Serum stimulated growth | 21 µM | [2] |
| HN5 cells | Serum stimulated growth | 29 µM | [2] |
| A549 cells | Serum stimulated growth | > 30 µM | [2] |
| HFF cells | Serum stimulated growth | > 30 µM | [2] |
| MDA-MB-231 cells | Serum stimulated growth | > 30 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for 1 mg of this compound (MW: 366.41 g/mol ), add 273 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to assess the effect of this compound on the viability and proliferation of CSF-1 dependent cells, such as M-NFS-60 myeloid cells.
References
- 1. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 使用M-CSF诱导巨噬细胞-流式样本制备-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes: Dissolving and Preparing GW2580 for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW2580 is a potent and selective, orally bioavailable inhibitor of the c-FMS kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By acting as an ATP-competitive inhibitor, this compound effectively blocks the CSF-1 signaling pathway, which is crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][3] Its high selectivity makes it a valuable tool for investigating the role of CSF-1R in various pathological conditions, including inflammation, autoimmune diseases, bone degradation, and cancer.[2][4][5]
This document provides detailed protocols for the dissolution, preparation, and storage of this compound for both in vitro and in vivo experiments, ensuring reliable and reproducible results.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.41 g/mol [3][6] |
| CAS Number | 870483-87-7[6] |
| Appearance | White to beige solid[7] |
Storage Recommendations:
-
Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solutions: Prepare aliquots to avoid multiple freeze-thaw cycles.[6] Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[6][8]
Part I: In Vitro Applications
Solubility and Stock Solution Preparation
The primary solvent for preparing this compound stock solutions for cell culture experiments is dimethyl sulfoxide (DMSO).
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration & Solubility | Notes |
| DMSO | 18.32 - 73 mg/mL (50 - 199 mM)[6] | The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility.[1] Ultrasonic treatment or warming may be required for complete dissolution.[1][7] |
| Ethanol | Insoluble (<1 mg/mL)[1][6] | Not a suitable solvent for creating stock solutions. |
| Water | Insoluble[6] | This compound is not soluble in aqueous solutions. |
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh this compound: In a suitable container, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh 9.16 mg of this compound (Molecular Weight: 366.41).
-
Calculation: 0.025 mol/L * 0.001 L * 366.41 g/mol = 0.00916 g = 9.16 mg
-
-
Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder.
-
Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes or warm briefly to 37°C to facilitate complete dissolution.[1]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Store aliquots at -20°C or -80°C.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.
-
Mix and Add to Cells: Gently mix the medium containing the diluted this compound before adding it to the cells. An example protocol involves diluting a 10 mM stock to 20 µM in medium, which results in a final DMSO concentration of 0.2%.
Caption: Workflow for preparing this compound stock and working solutions for in vitro use.
Part II: In Vivo Applications
This compound is orally bioavailable, and several formulations can be prepared for administration by oral gavage.[1][5] The choice of vehicle depends on the desired dose and whether a solution or suspension is appropriate for the study design.
Table 2: Example Formulations of this compound for Oral Administration
| Vehicle Composition (v/v) | Resulting Solubility / Form | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Clear Solution) | [1][3] |
| 5% DMSO, 30% PEG300, 5% Tween-80, ddH₂O | 4 mg/mL (Solution) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) | [1][3] |
| 0.5% CMC-Na, 0.1% Tween-20 in H₂O | 5 mg/mL (Suspension) | [3][9] |
Note: It is highly recommended to prepare in vivo formulations fresh on the day of use to ensure stability and proper delivery.[1]
Protocol 3: Preparation of a Suspension for Oral Gavage
This method is suitable when a higher concentration is needed and a suspension is acceptable.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween-20 in sterile water
-
Mortar and pestle (optional, for fine powder)
-
Stir plate and magnetic stir bar
-
Sonicator
Procedure:
-
Prepare Vehicle: Dissolve the CMC-Na and Tween-20 in sterile water. Mix thoroughly until a homogenous solution is formed.
-
Weigh this compound: Calculate and weigh the required amount of this compound for the desired concentration and total volume.
-
Create Paste: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Suspend: Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Homogenize: Stir the suspension for 15-30 minutes. For a more uniform suspension, sonicate the mixture.[3]
-
Administer: Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to ensure uniform delivery to each animal.
Protocol 4: Preparation of a Solubilized Formulation for Oral Gavage
This method creates a clear solution, which can improve absorption and reduce variability.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
-
Sterile tubes and graduated cylinders
Procedure (based on 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):
-
Weigh this compound: Weigh the required amount of this compound powder and place it in a sterile tube.
-
Dissolve in DMSO: Add the first solvent, 10% of the final volume as DMSO, to the powder. Vortex until the this compound is completely dissolved. This is the most critical step.[1][3]
-
Add Co-solvents: Add the solvents in the following order, mixing thoroughly after each addition:[1][3] a. Add 40% of the final volume as PEG300 and mix. b. Add 5% of the final volume as Tween-80 and mix.
-
Add Aqueous Component: Finally, add 45% of the final volume as sterile saline and mix until a clear, homogenous solution is formed.
-
Use Freshly: Administer the freshly prepared solution to the animals. If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[1]
Caption: Workflows for preparing this compound as a suspension or solution for in vivo studies.
Part III: Mechanism of Action
This compound specifically targets the ATP-binding pocket within the intracellular kinase domain of CSF-1R.[1][4] The binding of the ligand, CSF-1 (or IL-34), to CSF-1R induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues.[10] This phosphorylation event creates docking sites for downstream signaling molecules, activating key pathways like PI3K/AKT and MAPK/ERK that drive cellular responses.[10][11] this compound prevents this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling and blocking the biological effects of CSF-1.[11]
Caption: this compound inhibits CSF-1R autophosphorylation, blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. This compound | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 11. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW2580 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the colony-stimulating factor 1 receptor (CSF1R) inhibitor, GW2580, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies.
Summary of Recommended Dosages
The effective dosage of this compound in mouse models is highly dependent on the specific disease context, the desired therapeutic outcome, and the administration route. The following tables summarize quantitative data from various studies to facilitate easy comparison.
Table 1: this compound Dosage in Cancer Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| 3LL Lung Carcinoma | 20, 80 mg/kg | Oral Gavage | Twice a day | Reduced total CD45+CD11b+ myeloid cells in tumors. | [1] |
| 3LL Lung Carcinoma | 160 mg/kg | Oral Gavage | Once daily | More than 2-fold reduction of total CD45+CD11b+ myeloid cells, TAMs, and MDSCs. No significant systemic toxicities observed. In combination with DC101, resulted in a ~70% reduction in tumor growth. | [1][2] |
| M-NFS-60 Myeloid Carcinoma Xenografts | 80 mg/kg | Oral Gavage | Twice a day | Completely blocked the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity. | [2][3][4] |
Table 2: this compound Dosage in Inflammation and Autoimmune Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Adjuvant Arthritis | 50 mg/kg | Oral Gavage | Twice a day | Inhibited joint connective tissue and bone destruction. | [2][3] |
| Thioglycolate-induced Peritonitis | 80 mg/kg | Oral Gavage | Twice a day | Diminished the accumulation of macrophages in the peritoneal cavity by 45%. | [2] |
| LPS-induced Inflammation | 40 mg/kg | Oral Gavage | Single dose | Blocked the ability of exogenous CSF-1 to increase LPS-induced TNF-α production by 63%. | [2] |
Table 3: this compound Dosage in Neuroinflammation and Neurodegenerative Disease Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| MPTP-induced Parkinson's Disease | Not specified | Not specified | Not specified | Attenuated MPTP-induced CSF1R activation, microglial proliferation, and loss of dopamine neurons. | [5][6][7] |
| Amyotrophic Lateral Sclerosis (ALS) | 75 mg/kg/day | Oral Gavage | Daily | Reduced microglial proliferation. | [8][9] |
| Alzheimer's Disease | 75 mg/kg/day | Oral Gavage or in diet | Daily | Shifted microglial response to an anti-inflammatory phenotype and improved cognitive function. | [8][9][10] |
| Prion Disease | 75 mg/kg | Oral Gavage | Daily for 4 weeks | Reduced microglial proliferation, delayed onset of behavioral deficits, and extended survival. | [11] |
| Multiple Sclerosis | 40 mg/kg/day | Oral Gavage | Daily | Ameliorated disease progression. | [8][9] |
| Spinal Cord Injury | In food diet | Chronic | Continuous | Did not modify microglial response in non-injured spinal cords but was investigated for its effects post-injury. | [12] |
Experimental Protocols
Preparation and Administration of this compound
1. Oral Gavage Suspension:
-
Vehicle 1: A commonly used vehicle is a suspension in 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.[4][10][11]
-
Preparation: To prepare a 10 mg/mL solution, weigh 100 mg of this compound and add it to 10 mL of the vehicle. Homogenize the suspension using a Teflon-glass homogenizer until a uniform suspension is achieved.[4]
-
-
Vehicle 2: Another reported vehicle is Carboxymethylcellulose sodium (CMC-Na) solution.[2]
-
Preparation: To prepare a 5 mg/mL solution, add 5 mg of this compound to 1 mL of CMC-Na solution and mix until a homogeneous suspension is obtained.[2]
-
-
Administration: Administer the suspension to mice using an appropriate gauge gavage needle. The volume is typically 0.2 mL per mouse.[4][10][11]
2. Administration in Diet:
-
Preparation: this compound can be incorporated into the rodent diet at a specified concentration (e.g., 0.1% or 1000 ppm).[10] This is typically done by a specialized provider of custom research diets.
-
Administration: Provide the medicated diet to the mice ad libitum. This method is suitable for chronic administration.[10][12]
In Vivo Pharmacodynamic Assay: Inhibition of CSF-1-Primed Cytokine Production
This protocol assesses the in vivo activity of this compound by measuring its ability to block CSF-1-induced cytokine production.
-
Dose mice orally with this compound (e.g., 40 mg/kg) or vehicle.[4]
-
After 30 minutes, inject mice intraperitoneally (i.p.) with mouse CSF-1 (1.8 µg in 0.2 mL of PBS) or PBS as a control.[4]
-
Four hours after the CSF-1 injection, inject mice i.p. with lipopolysaccharide (LPS) (300 µg in 0.5 mL of PBS).[4]
-
After 1.5 hours, collect blood and prepare plasma.[4]
-
Measure plasma levels of TNF-α and IL-6 using specific ELISA kits.[4]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the CSF1R signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical in vivo experimental workflow for evaluating this compound.
References
- 1. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 9. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. jneurosci.org [jneurosci.org]
- 12. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
Application Notes and Protocols for Utilizing GW2580 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW2580, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), in studies investigating the tumor microenvironment (TME). The protocols detailed herein are designed to facilitate research into the role of CSF-1R signaling in tumorigenesis, immune suppression, and angiogenesis.
Introduction
The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are largely dependent on signaling through the CSF-1 receptor for their recruitment, differentiation, and pro-tumoral functions. This compound is a valuable chemical tool for dissecting the contribution of TAMs and other myeloid-derived suppressor cells (MDSCs) to the TME. By selectively inhibiting CSF-1R, this compound allows for the modulation of these cell populations, thereby offering a strategy to reprogram the immunosuppressive TME and potentially enhance anti-tumor immunity.[1][2]
Mechanism of Action
This compound is an orally bioavailable, ATP-competitive inhibitor of the CSF-1R tyrosine kinase.[3][4] Ligand binding of CSF-1 or IL-34 to CSF-1R on myeloid cells triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][5] These pathways are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] this compound effectively blocks these downstream events, leading to a reduction in the number and pro-tumoral activity of TAMs and a subset of MDSCs within the tumor.[1][6]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line/Type | Assay | IC50 / Effective Concentration | Reference |
| Human cFMS kinase | Kinase Assay | 0.06 µM | [7] |
| M-NFS-60 (murine myeloid) | Growth Inhibition (CSF-1 stimulated) | ~0.33 µM | [6] |
| Human Monocytes | Growth Inhibition (CSF-1 stimulated) | ~0.47 µM | [6] |
| RAW264.7 (murine macrophage) | CSF-1R Phosphorylation Inhibition | ~10 nM | [6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Growth Inhibition (CSF-1 stimulated) | ~100 nM | [1] |
| Primary Microglia | Proliferation Inhibition (CSF-1 stimulated) | 5 µM | [4] |
In Vivo Efficacy and Dosing of this compound
| Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | 3LL Lung Carcinoma | 160 mg/kg, once daily, oral gavage | >2-fold reduction in TAMs and MDSCs | [1][6] |
| C57BL/6 Mice | ID8 Ovarian Cancer | 160 mg/kg, daily | Reduced ascites volume and M2 macrophages | [8][9] |
| Nude Mice | OVCAR3 Ovarian Cancer | 160 mg/kg, daily | Reduced TAMs | [9] |
| APP/PS1 Mice | Alzheimer's Model | 75 mg/kg, daily in diet | Blocked microglial proliferation | [10] |
Experimental Protocols
In Vitro Protocol: Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on the polarization of macrophages in vitro.
Materials:
-
Bone marrow cells isolated from mice
-
Recombinant mouse M-CSF
-
Recombinant mouse IL-4 and IL-13 (for M2 polarization)
-
LPS and IFN-γ (for M1 polarization)
-
This compound (dissolved in DMSO)
-
Culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
6-well plates
-
Flow cytometry antibodies (e.g., F4/80, CD11b, CD86, CD206)
-
RNA isolation kit and reagents for qRT-PCR
Procedure:
-
Generate Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in culture medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.
-
-
Macrophage Polarization and this compound Treatment:
-
Plate the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well.
-
To induce M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
For M1 polarization control, treat a separate set of wells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain with antibodies for macrophage markers (F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2). Analyze the percentage of M1 and M2 macrophages.
-
qRT-PCR: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of M1-related genes (e.g., iNOS, TNF-α) and M2-related genes (e.g., Arg1, Ym1).
-
In Vivo Protocol: Tumor Growth and Microenvironment Analysis
This protocol outlines the use of this compound in a murine tumor model to evaluate its effects on tumor growth and the composition of the tumor microenvironment.
Materials:
-
Syngeneic tumor cell line (e.g., 3LL Lewis Lung Carcinoma, ID8 ovarian cancer)
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water)
-
Calipers for tumor measurement
-
Materials for tumor processing (collagenase, DNase)
-
Flow cytometry antibodies (e.g., CD45, CD11b, F4/80, Gr-1, Ly6C, Ly6G)
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously or intraperitoneally into the mice.
-
Allow tumors to establish for 7-10 days or until they reach a palpable size (~100 mm³).
-
-
This compound Administration:
-
Monitoring Tumor Growth:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis (after 14-21 days of treatment):
-
Euthanize the mice and excise the tumors.
-
Tumor Digestion: Mince the tumors and digest them with collagenase and DNase to obtain a single-cell suspension.
-
Flow Cytometry: Stain the single-cell suspension with a panel of antibodies to identify and quantify different immune cell populations within the TME, including TAMs (CD45+CD11b+F4/80+), monocytic MDSCs (CD45+CD11b+Gr-1loLy6Chi), and polymorphonuclear MDSCs (CD45+CD11b+Gr-1hiLy6Glo).[1]
-
Immunohistochemistry: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of markers such as CD31 (for blood vessels) and F4/80 (for macrophages).
-
Concluding Remarks
This compound serves as a critical tool for investigating the complex roles of CSF-1R signaling in the tumor microenvironment. The protocols provided here offer a foundation for researchers to explore the therapeutic potential of targeting TAMs and MDSCs. It is recommended that investigators optimize these protocols for their specific tumor models and experimental questions. Careful consideration of dosing, treatment duration, and appropriate analytical methods will be crucial for obtaining robust and reproducible data. The selective inhibition of CSF-1R by this compound holds promise for the development of novel cancer immunotherapies aimed at reprogramming the TME to favor anti-tumor responses.
References
- 1. ashpublications.org [ashpublications.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for GW2580 in Neuroinflammation Research
Introduction
Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. Their proliferation and activation are tightly regulated by the colony-stimulating factor 1 receptor (CSF1R) signaling pathway.[1][2][5] GW2580 is a potent and selective, orally bioavailable inhibitor of the CSF1R kinase (also known as c-FMS).[6][7][8][9] By competitively blocking ATP binding to the CSF1R kinase domain, this compound effectively inhibits CSF-1-mediated signaling, thereby suppressing microglial proliferation and activation.[7][10] This makes it a valuable pharmacological tool for investigating the role of microglia and neuroinflammation in CNS disorders.
Mechanism of Action
This compound exerts its effects by targeting the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and monocytes.[8][11] The binding of its ligands, CSF-1 or Interleukin-34 (IL-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the PI3K/Akt pathway, which promotes cell survival and proliferation.[5] this compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and blocking the subsequent signaling cascade.[7] Unlike broader-spectrum kinase inhibitors such as PLX3397, which can cause significant depletion of microglia, this compound selectively inhibits microglial proliferation without causing widespread cell death, allowing for the study of microglial function modulation rather than ablation.[5][12]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ Value | Cell/Assay Type | Reference |
| c-FMS (CSF1R) | 30 nM | Enzyme Assay | [6][8] |
| c-FMS (CSF1R) | 60 nM | Enzyme Assay | [7] |
| c-FMS (CSF1R) | ~10 nM | CSF1R Phosphorylation (RAW264.7 cells) | [6][7] |
| M-NFS-60 cells | 0.33 µM | CSF-1 stimulated cell growth | [6] |
| Human Monocytes | 0.47 µM | CSF-1 stimulated cell growth | [6] |
| BMDMs | ~100 nM | CSF-1 stimulated cell viability | [8] |
| TrkA | 0.88 µM | Enzyme Assay | [6][7] |
| Other Kinases | >10 µM (inactive) | Panel of 26 other kinases (CDK4, FLT-3, etc.) | [6][13] |
Table 2: In Vivo Dosages and Models in Neuroinflammation Research
| Disease Model | Animal | Dosage & Administration | Key Findings | Reference(s) |
| Parkinson's Disease (MPTP model) | Mouse | 80 mg/kg/day, oral gavage | Attenuated microglial proliferation and neuroinflammation; neuroprotective.[1][5] | [1][5] |
| Parkinson's Disease (LPS model) | Mouse | 1 mg/kg LPS i.p.; this compound dosage not specified | Increased CSF1R and CSF-1 levels, suggesting a target for this compound.[1][5] | [1][5] |
| Alzheimer's Disease (APP/PS1 model) | Mouse | 75 mg/kg/day, oral gavage | Blocked microglial proliferation, improved memory, prevented synaptic loss.[14][15] | [14][15] |
| Multiple Sclerosis (EAE model) | Rat | 40 mg/kg/day, oral gavage | Ameliorated disease progression, reduced immune cell infiltration.[16][17] | [16][17] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | 75 mg/kg/day | Reduced microglial proliferation, increased lifespan.[11][15] | [11][15] |
| Spinal Cord Injury (SCI) | Mouse | Administered in food diet | Inhibited microglia/macrophage proliferation, improved motor recovery.[11] | [11] |
| Prion Disease | Mouse | 75 mg/kg/day | Reduced neuronal damage, slowed disease progression.[11][14] | [11][14] |
Application Notes
This compound has been successfully employed in a variety of preclinical models to investigate the role of CSF1R-mediated microglial activity in neuroinflammation and neurodegeneration.
-
Parkinson's Disease (PD): In the MPTP mouse model of PD, oral administration of this compound significantly reduced the proliferation of Iba1-positive microglia in the substantia nigra.[1][5] This was accompanied by a decrease in the mRNA expression of pro-inflammatory factors and a significant attenuation of dopaminergic neuron loss and motor deficits.[1][3][5] These findings suggest that targeting microglial proliferation with this compound can be a viable neuroprotective strategy in PD.[2][5]
-
Alzheimer's Disease (AD): In transgenic mouse models of AD (APP/PS1), chronic treatment with this compound blocked the proliferation of microglia that typically surrounds amyloid-β plaques.[14] This intervention shifted the remaining microglia towards an anti-inflammatory phenotype, prevented synaptic degeneration, and improved performance in memory and behavioral tasks without altering the overall amyloid plaque load.[14]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, this compound treatment ameliorated disease progression.[16] The therapeutic effect was associated with a reduction in the infiltration of macrophages and T cells into the CNS and a decrease in circulating levels of TNF-α.[16] More recent studies show this compound treatment helps preserve blood-brain barrier integrity in EAE rats.[17]
Experimental Protocols
Protocol 1: In Vitro Microglia Proliferation Assay
This protocol is adapted from studies using primary microglia or macrophage cell lines to assess the inhibitory effect of this compound on CSF-1-induced proliferation.[15][18]
Materials:
-
Primary microglia or a suitable cell line (e.g., RAW264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant CSF-1 (mouse or human, depending on cell origin)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10-25 mM)[8]
-
Cell viability reagent (e.g., CCK-8, WST-1, or AlamarBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary microglia or RAW264.7 cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Serum Starvation (Optional): For some cell types, it may be beneficial to serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal proliferation.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 50 µL of the this compound dilutions. Incubate for 1-2 hours at 37°C. A vehicle control (DMSO) must be included.
-
CSF-1 Stimulation: Prepare a 2X concentration of CSF-1 (e.g., 20-100 ng/mL) in a complete medium. Add 50 µL of this solution to each well (except for the unstimulated control wells) for a final volume of 100 µL. The final CSF-1 concentration should be in the range of 10-50 ng/mL.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Viability Assessment: Add 10 µL of the cell viability reagent to each well. Incubate for 1-4 hours as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the CSF-1 stimulated, vehicle-treated control. Plot the results to determine the IC₅₀ value.
Protocol 2: In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease
This protocol describes a typical workflow for evaluating the neuroprotective effects of this compound in an acute MPTP-induced model of neuroinflammation and dopaminergic cell loss.[5]
References
- 1. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Targeting Microglial Population Dynamics in Alzheimer’s Disease: Are We Ready for a Potential Impact on Immune Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 16. Tyrosine Kinase Inhibitors Ameliorate Autoimmune Encephalomyelitis in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of GW2580: A Guide for Researchers
Application Notes and Protocols for the selective CSF1R inhibitor, GW2580, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms.[1][2][3] By acting as an ATP-competitive inhibitor, this compound effectively blocks CSF-1 signaling.[1] This signaling pathway is crucial for the survival, differentiation, and proliferation of mononuclear phagocytes, including microglia and macrophages.[4] Consequently, this compound has been widely utilized in preclinical research to investigate the role of these cells in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[4][5][6]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, dosage information, and expected outcomes to guide researchers in their experimental design.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Various Mouse Models
| Disease Model | Species | Dosage | Administration Route | Duration | Key Findings |
| Neuroinflammation (MPTP-induced Parkinson's Disease model) | Mouse | 80 mg/kg, every 12 hours | Oral Gavage | 2 days | Attenuated microglial proliferation and neuroinflammation, leading to neuroprotection.[4] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | 75 mg/kg/day | Diet | 3 months | Reduced microglial proliferation and shifted microglia towards an anti-inflammatory phenotype, improving cognitive function.[7] |
| Amyotrophic Lateral Sclerosis | Mouse | 75 mg/kg/day | Oral Gavage | Not Specified | Reduced microglial proliferation, increased lifespan, and better motoneuron preservation.[5][6] |
| Prion Disease | Mouse | Not Specified | Not Specified | Not Specified | Slowed disease progression and reduced neuronal damage.[6][8] |
| Arthritis (Adjuvant-induced) | Mouse | 50 mg/kg, twice a day | Oral Administration | 21 days | Inhibited joint connective tissue and bone destruction.[9][10] |
| Cancer (3LL lung tumor) | Mouse | 160 mg/kg/day | Oral Gavage | 14 days | Reduced tumor-infiltrating myeloid cells and tumor-associated macrophages.[2] |
| Cancer (M-NFS-60 myeloid tumor) | Mouse | 80 mg/kg, twice a day | Oral Gavage | 4 days | Completely inhibited the growth of CSF-1-dependent tumor cells.[9][11][12] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Not Specified | Oral Administration | 12 days | Reduced disease severity and prevented relapse.[6] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dosage (Oral) | Maximal Plasma Concentration (Cmax) |
| 20 mg/kg | 1.4 µM[1][10][12] |
| 80 mg/kg | 5.6 µM[1][10][12] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle:
-
Teflon-glass homogenizer
-
Sterile tubes
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 80 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle solution:
-
For Option A: Dissolve HPMC in sterile water with gentle heating and stirring. Once dissolved and cooled to room temperature, add Tween 80 and mix thoroughly.
-
For Option B: Dissolve CMC-Na in saline with stirring.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while homogenizing with a Teflon-glass homogenizer until a uniform suspension is achieved.[11]
-
-
Administration:
-
Gently restrain the animal.
-
Draw the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The typical dosing volume for mice is 0.2 ml.[7][11]
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal briefly after administration to ensure there are no adverse effects.
-
Protocol 2: Administration of this compound via Medicated Diet
This protocol is suitable for long-term studies to avoid the stress of repeated oral gavage.
Materials:
-
This compound powder
-
Standard rodent chow
-
Specialized diet formulation service or appropriate mixing equipment
Procedure:
-
Determine the target concentration: Based on the desired daily dose (e.g., 75 mg/kg/day) and the average daily food consumption of the animals, calculate the required concentration of this compound in the diet (e.g., 0.1% or 1000 ppm).[2][7]
-
Diet Preparation:
-
It is highly recommended to have the medicated diet prepared by a commercial vendor to ensure homogeneous mixing and accurate dosing.
-
If preparing in-house, ensure thorough and uniform mixing of the this compound powder with the powdered chow before pelleting.
-
-
Administration:
-
Replace the standard chow with the this compound-medicated diet.
-
Ensure ad libitum access to the medicated food and water.
-
Monitor food intake and body weight regularly to ensure adequate drug consumption and to detect any potential toxicity.[7]
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols: Combining GW2580 with Chemotherapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2580 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway involved in the differentiation, proliferation, and survival of macrophages. In the context of oncology, targeting CSF-1R with this compound aims to modulate the tumor microenvironment (TME), particularly by depleting or reprogramming tumor-associated macrophages (TAMs). TAMs are often associated with promoting tumor growth, angiogenesis, and suppressing the anti-tumor immune response. By inhibiting TAMs, this compound can potentially enhance the efficacy of conventional chemotherapy agents.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of combining this compound with standard-of-care chemotherapies—cisplatin, doxorubicin, and paclitaxel—in various cancer models.
Mechanism of Action and Rationale for Combination Therapy
This compound acts as an ATP-competitive inhibitor of the CSF-1R kinase.[1] Inhibition of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor microenvironment. This depletion of pro-tumoral macrophages is hypothesized to alleviate the immunosuppressive TME, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy. The combination of this compound with chemotherapy is a promising strategy to target both the cancer cells directly and the supportive stromal cells that contribute to therapeutic resistance.
The signaling cascade initiated by CSF-1 binding to its receptor, CSF-1R, involves the activation of several downstream pathways, including the ERK1/2 and MAPK signaling pathways, which are implicated in cell survival and proliferation.[2] By blocking this initial step, this compound can effectively shut down these pro-survival signals in TAMs.
References
Application Notes and Protocols for In Vivo Macrophage and Microglia Proliferation Inhibition using GW2580
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GW2580 for inhibiting macrophage and microglia proliferation in in vivo models.
Introduction
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as cFMS.[1][2] CSF1R is a cell surface tyrosine kinase receptor crucial for the survival, proliferation, differentiation, and function of macrophages and their central nervous system counterparts, microglia.[3][4] By competitively inhibiting ATP binding to the kinase domain of CSF1R, this compound effectively blocks the downstream signaling cascades that promote myeloid cell proliferation.[5][6]
It is important to note that this compound is primarily considered an inhibitor of macrophage and microglia proliferation rather than a depleting agent.[5] While some studies have reported a modest reduction in macrophage accumulation in certain contexts,[7][8] others have shown that this compound does not cause a significant reduction in the basal population of these cells, particularly microglia in the brain.[5][9] Therefore, its application is more suited for studies aiming to attenuate inflammatory responses by preventing the expansion of myeloid cell populations.
Mechanism of Action
The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces the dimerization and autophosphorylation of the receptor.[3][4] This activation triggers downstream signaling pathways, including the ERK and AKT pathways, which are essential for cell survival and proliferation.[3][4] this compound acts as an ATP-competitive inhibitor of the CSF1R kinase, preventing this autophosphorylation and subsequent signal transduction.[5][6]
Caption: Signaling pathway of CSF1R and its inhibition by this compound.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Dosage | Administration Route | Dosing Schedule | Vehicle | Model | Reference |
| 80 mg/kg | Oral Gavage | Every 12 hours | 0.1% Tween 80, 0.5% hydroxymethyl propyl-cellulose | MPTP model of Parkinson's Disease | [5] |
| 80 mg/kg/day | Oral Gavage | Once daily for 8 days | 0.1% Tween 80, 0.5% hydroxymethyl propyl-cellulose | Healthy C57BL/6J mice | [3][4] |
| 160 mg/kg | Oral Gavage | Once daily | Diluent | U251 Glioma model | [6] |
| 40 mg/kg | Oral Gavage | Once, 0.5h before CSF-1 or vehicle priming | Not specified | LPS-induced inflammation model | [1][7] |
| 20 and 80 mg/kg | Oral Gavage | Twice daily (b.i.d.) | Not specified | Thioglycolate-induced peritonitis | [7][8] |
| 50 mg/kg | Oral Gavage | Twice daily (b.i.d.) | Not specified | Adjuvant-induced arthritis | [10] |
Table 2: Efficacy of this compound in In Vivo Models
| Model | Dosage and Schedule | Outcome | Quantitative Result | Reference |
| MPTP model of Parkinson's Disease | 80 mg/kg, every 12h | Attenuated MPTP-induced microglial proliferation | Almost completely abolished the increase in Ki-67 positive Iba1 cells | [5] |
| Thioglycolate-induced peritonitis | 20 mg/kg, b.i.d. for 4 days | Inhibition of macrophage accumulation | 17% reduction | [7] |
| Thioglycolate-induced peritonitis | 80 mg/kg, b.i.d. for 4 days | Inhibition of macrophage accumulation | 25% reduction | [7] |
| Thioglycolate-induced peritonitis | 80 mg/kg, b.i.d. for 1 week prior and 4 days post-injection | Inhibition of macrophage accumulation | 45% reduction | [10] |
| M-NFS-60 tumor cell growth | 80 mg/kg, b.i.d. | Inhibition of tumor growth | Completely blocked tumor growth | [7][10] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Mice
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound (e.g., LC Labs, Cat No. G-5903)
-
Vehicle solution: 0.1% Tween 80 and 0.5% hydroxymethyl propyl-cellulose in sterile water
-
Sterile water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (18G or appropriate size for mice)
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a dose of 80 mg/kg for a 25g mouse, you will need 2 mg of this compound per mouse.
-
Weigh the calculated amount of this compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to achieve the desired final concentration. A typical administration volume is 100-200 µL per mouse. For an 80 mg/kg dose in a 25g mouse with an administration volume of 200 µL, the concentration would be 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes to suspend the compound.
-
Sonicate the suspension for 5-10 minutes to ensure a uniform mixture.
-
Vortex again immediately before each administration to ensure homogeneity.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of Macrophage/Microglia Proliferation by Immunohistochemistry
This protocol outlines the procedure for staining tissue sections for the proliferation marker Ki-67 and the macrophage/microglia marker Iba1.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Rabbit anti-Ki-67 (e.g., Cell Signaling, Cat No. 9129S)
-
Rabbit anti-Iba1 (e.g., Wako, Cat No. 019-19741) or Goat anti-Iba1
-
-
Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Wash the slides with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Ki-67 and anti-Iba1) in blocking buffer at the manufacturer's recommended concentration.
-
Incubate the slides with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS (3 x 5 minutes).
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides with PBS (3 x 5 minutes).
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the number of Iba1-positive cells that are also positive for Ki-67 to determine the extent of microglial/macrophage proliferation.
-
Caption: Experimental workflow for assessing the in vivo effects of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 4. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Western Blot Analysis of p-CSF-1R Following GW2580 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R) phosphorylation using the selective inhibitor GW2580. The following sections detail the experimental workflow, from cell culture and treatment to Western blot analysis, and include a summary of key quantitative data and a depiction of the relevant signaling pathway.
Introduction
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF-1R (also known as c-Fms), play a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and their progenitors.[1][2] The CSF-1/CSF-1R signaling pathway is implicated in various pathological conditions, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4] Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the PI3K-AKT and MAPK/ERK pathways.[1][5][6]
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of CSF-1R kinase activity.[7][8] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling.[7][9] This protocol describes a Western blot-based assay to measure the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation in a cellular context.
Signaling Pathway and Inhibitor Action
The binding of CSF-1 to its receptor, CSF-1R, triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation. This compound inhibits this initial phosphorylation step, thereby blocking the entire signaling cascade.
Caption: CSF-1/CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow involves treating cells with this compound, stimulating with CSF-1 to induce CSF-1R phosphorylation, preparing cell lysates, and analyzing the levels of phosphorylated and total CSF-1R by Western blotting.
Caption: Experimental workflow for analyzing p-CSF-1R after this compound treatment.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the experimental protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | RAW264.7, Bone Marrow-Derived Macrophages (BMDMs), THP-1, Mono-Mac 1 | Cell line should express sufficient levels of CSF-1R. |
| This compound Concentration | 10 nM - 1 µM | IC50 for CSF-1R phosphorylation inhibition is ~10 nM in RAW264.7 cells.[10][11] Complete inhibition is often observed between 100 nM and 1 µM.[10][11] |
| This compound Pre-incubation Time | 1 - 24 hours | A pre-incubation of at least 1 hour is recommended. Some studies use overnight treatment.[12] |
| CSF-1 Concentration | 10 - 50 ng/mL | Effective concentrations for stimulating CSF-1R phosphorylation.[10][11][13] |
| CSF-1 Stimulation Time | 5 - 20 minutes | Peak phosphorylation is typically observed within this timeframe.[11][12] |
| Protein Loading | 20 - 50 µg per lane | Adjust based on protein concentration and antibody sensitivity. |
| Primary Antibody: p-CSF-1R | 1:1000 dilution | e.g., Phospho-CSF-1R (Tyr723) or (Tyr809) antibodies.[14][15] |
| Primary Antibody: Total CSF-1R | 1:1000 dilution | Used as a loading control to normalize p-CSF-1R levels.[2][16][17][18] |
| Primary Antibody: Loading Control | Varies (e.g., 1:10,000 for β-actin) | e.g., β-actin, GAPDH, or α-tubulin to ensure equal protein loading.[10][12] |
| Secondary Antibody | 1:5000 - 1:10,000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG.[12] |
Detailed Experimental Protocol
Materials and Reagents:
-
Cell line expressing CSF-1R (e.g., RAW264.7 murine macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant CSF-1
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-CSF-1R (e.g., Tyr723 or Tyr809), anti-total-CSF-1R, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium until they reach 80-90% confluency.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
-
Serum Starvation:
-
Once cells have adhered, replace the complete medium with serum-free medium.
-
Incubate the cells for 4-24 hours to reduce basal levels of receptor phosphorylation.[12]
-
-
This compound Treatment:
-
Prepare dilutions of this compound in serum-free medium from a stock solution in DMSO.
-
Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration.
-
Remove the serum-free medium from the cells and add the medium containing the desired concentrations of this compound or vehicle.
-
Pre-incubate the cells for 1-24 hours.
-
-
CSF-1 Stimulation:
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CSF-1R (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading and total receptor levels, the membrane can be stripped and re-probed for total CSF-1R and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-CSF-1R signal to the total CSF-1R signal, and then to the loading control signal.
-
Compare the normalized p-CSF-1R levels in this compound-treated samples to the vehicle-treated, CSF-1-stimulated control to determine the extent of inhibition.
-
Conclusion
This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting CSF-1R phosphorylation. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data for their studies in drug development and cell signaling research. Proper controls, including vehicle-treated and unstimulated samples, are critical for accurate interpretation of the results.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Anti-CSF-1-R antibody [EPR28407-22] (ab313648) | Abcam [abcam.com]
- 17. Anti-CSF-1-R antibody [EPR21885-161] (ab221684) | Abcam [abcam.com]
- 18. Anti-CSF-1-R antibody [EPR23529-26] (ab254357) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GW2580 In Vitro Efficacy Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with GW2580 in their in vitro experiments.
Troubleshooting Guide: Why is this compound not showing an effect in my in vitro experiment?
If you are not observing the expected inhibitory effects of this compound in your in vitro assays, several factors could be at play, ranging from experimental setup to the inherent biology of your system. This guide provides a step-by-step approach to troubleshoot common issues.
Troubleshooting Workflow
Below is a workflow to help you systematically address the potential reasons for a lack of this compound efficacy in your experiments.
Caption: A stepwise guide to troubleshooting the lack of this compound effect in vitro.
FAQs & Detailed Troubleshooting Steps
Q1: Is my cell line appropriate for this compound treatment?
A1: this compound is a selective inhibitor of the c-FMS kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R or CD115). Its efficacy is dependent on the expression and functional importance of c-FMS in your chosen cell line.
-
Actionable Advice:
-
Verify c-FMS Expression: Confirm that your cell line expresses c-FMS at the protein level using techniques like Western Blot, flow cytometry, or immunohistochemistry.
-
Confirm CSF-1 Dependence: The growth and survival of some cell lines are dependent on Colony-Stimulating Factor 1 (CSF-1), the ligand for c-FMS. This compound is particularly effective in such models.[1][2] For example, it inhibits the growth of CSF-1 stimulated M-NFS-60 myeloid tumor cells.[1]
-
Check for Activating Mutations: While not the primary mechanism of action, be aware if your cell line harbors mutations that could affect c-FMS signaling.
-
Q2: How can I be sure that the this compound I'm using is active and soluble?
A2: The chemical integrity and solubility of this compound are critical for its activity in vitro.
-
Actionable Advice:
-
Proper Storage: this compound powder should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1]
-
Solubility: this compound is soluble in DMSO but insoluble in water and ethanol.[3][4] Prepare a high-concentration stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Visual Inspection: Visually inspect your final working solution for any precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a fresh stock.
-
Q3: What are the optimal experimental conditions for using this compound?
A3: The concentration, incubation time, and culture conditions can all significantly impact the observed effect of this compound.
-
Actionable Advice:
-
Concentration Range: The effective concentration of this compound can vary widely between cell lines. A dose-response experiment is crucial. Based on published data, IC50 values can range from the nanomolar to the micromolar range.[1][2] For instance, the IC50 for inhibiting CSF1R phosphorylation in RAW264.7 macrophages is approximately 10 nM.[1][2]
-
Incubation Time: A typical incubation time for cell growth assays is 3 days.[1][2] However, for signaling pathway studies (e.g., phosphorylation), much shorter incubation times may be required.
-
Serum Concentration: High serum concentrations in your culture medium contain various growth factors that may activate parallel signaling pathways, potentially masking the effect of c-FMS inhibition. Consider reducing the serum concentration or using serum-free medium supplemented with CSF-1.
-
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: Directly assessing the inhibition of the c-FMS signaling pathway is the most definitive way to confirm this compound's activity.
-
Actionable Advice:
-
Phospho-c-FMS Levels: The primary mechanism of this compound is to inhibit the autophosphorylation of c-FMS.[5][6] Use Western Blot to measure the levels of phosphorylated c-FMS (p-c-FMS) in your cells after treatment. A reduction in p-c-FMS is a direct indicator of target engagement.
-
Downstream Signaling: Assess the phosphorylation status of downstream signaling molecules in the c-FMS pathway, such as ERK1/2.[7][8]
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values.
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| c-FMS (human) | In vitro kinase assay | 30 nM | [1] |
| M-NFS-60 (mouse myeloid) | CSF-1 stimulated growth | 0.33 µM | [1] |
| Human Monocytes | CSF-1 stimulated growth | 0.47 µM | [1] |
| RAW264.7 (murine macrophages) | CSF1R phosphorylation | ~10 nM | [1][2] |
| NSO (mouse myeloid) | Serum stimulated growth | 13.5 µM | [1] |
| HUVEC | VEGF stimulated growth | 12 µM | [1] |
| BT474 (human breast cancer) | Serum stimulated growth | 21 µM | [1] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of CSF-1 dependent cells.
-
Cell Seeding:
-
One day prior to the experiment, spin down CSF-1 dependent cells (e.g., M-NFS-60) and resuspend them in a medium lacking CSF-1 for 24 hours.[1]
-
On the day of the experiment, resuspend the cells in a complete medium containing serum and CSF-1 (e.g., 20 ng/mL mouse M-CSF).[1]
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
-
Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
-
Incubation:
-
Add the diluted this compound solutions to the appropriate wells.
-
Incubate the plate for the desired period (e.g., 3 days).[1]
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a WST-1 or MTT assay.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO).
-
Plot the results as a dose-response curve and determine the IC50 value.
-
Signaling Pathway Diagram
c-FMS (CSF-1R) Signaling Pathway
This compound acts as an ATP-competitive inhibitor of the c-FMS kinase, thereby blocking its autophosphorylation and subsequent downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of myeloid cells.[2][9]
Caption: The c-FMS signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. adooq.com [adooq.com]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. ovid.com [ovid.com]
- 7. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
GW2580 Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for GW2580. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is practically insoluble in water and ethanol.[1][2] It is crucial to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of this compound.[1][2]
Q2: What should I do if I observe precipitation when preparing my this compound stock solution in DMSO?
A2: If you observe precipitation while preparing the DMSO stock solution, you can employ gentle warming (e.g., at 37°C) and sonication in an ultrasonic bath to aid dissolution.[2][4] Ensure that your DMSO is anhydrous, as absorbed moisture is a common cause of precipitation.[1][2]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation upon dilution in aqueous media, it is critical to keep the final concentration of DMSO in the cell culture medium low, ideally at or below 0.1% and not exceeding 0.5%.[5] Higher concentrations of DMSO can be toxic to cells and cause the compound to precipitate.[5] When diluting, add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently swirling.[5] Avoid adding cold medium to the DMSO stock.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, stock solutions of this compound in DMSO can be stored. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C.[2][3][4] Stored properly, the solution can be stable for extended periods (e.g., up to 1-2 years at -20°C or -80°C).[2][3]
Troubleshooting Guide: this compound Precipitation in Experiments
This guide provides a systematic approach to resolving precipitation issues with this compound.
Problem: Precipitate observed in the this compound stock solution (in DMSO).
| Potential Cause | Solution |
| Hydrated DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce solubility.[1][2] |
| Insufficient Dissolution | Gently warm the solution (e.g., in a 37°C water bath) and use an ultrasonic bath to facilitate complete dissolution.[2][4] |
| Overly Concentrated Stock | While high concentrations are achievable, if you consistently face issues, consider preparing a slightly less concentrated stock solution. |
Problem: Precipitate forms upon dilution of DMSO stock into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your aqueous medium is below 0.5%, and ideally at or below 0.1%.[5] |
| Improper Dilution Technique | Add the DMSO stock solution dropwise to pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[5] Never add the aqueous medium directly to the concentrated DMSO stock.[5] |
| Temperature Shock | Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. Adding to cold medium can induce precipitation.[5] |
| Media Components | In rare cases, components of complex media can interact with the compound. Test for precipitation in a simple saline buffer (like PBS) to rule out media-specific interactions.[6] |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. Note that values can vary slightly between suppliers.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 18.32 - 56 | 50 - 152.83 | Use of fresh, anhydrous DMSO is critical.[1] Gentle warming and sonication can aid dissolution.[2][4] |
| Ethanol | < 1 (Insoluble) | < 2.73 | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 366.41 g/mol )
-
Anhydrous, high-purity DMSO
Procedure:
-
Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.66 mg.
-
Add the appropriate volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly.
-
If precipitation or cloudiness persists, place the vial in a 37°C water bath for 10-15 minutes.
-
Follow up with brief sonication in a water bath sonicator until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2][3]
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be ≤ 0.1%.
-
While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube or swirling the flask before adding to your cells.
-
Always include a vehicle control in your experiment (medium with the same final concentration of DMSO without this compound).[5]
Protocol 3: Formulation of this compound for In Vivo Oral Gavage
Several vehicle formulations can be used for the oral administration of this compound. Below are two examples.
Formulation A: PEG300, Tween-80, and Saline [2]
-
Dissolve this compound in DMSO to create a concentrated stock.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Add the this compound DMSO stock to the PEG300 and mix until clear.
-
Add Tween-80 and mix until clear.
-
Add saline to reach the final volume.
-
This formulation can achieve a this compound concentration of at least 2.08 mg/mL.[3]
-
Formulation B: Hydroxypropylmethylcellulose and Tween 80 [7][8]
-
Suspend this compound powder in a vehicle of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.[7][8]
-
This method creates a suspension suitable for oral gavage.
Visualizations
This compound Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Mechanism of Action: c-Fms Signaling Pathway
This compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. It acts as an ATP-competitive inhibitor of the c-Fms kinase domain.[2][9] This inhibition blocks the downstream signaling cascade that promotes the survival, proliferation, and differentiation of monocytes and macrophages.[9][10]
Caption: Inhibition of the CSF-1R signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Technical Support Center: GW2580 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW2580 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2][3] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation and activation of the receptor.[1] This inhibition disrupts downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, such as microglia and macrophages.[4]
Q2: What is the recommended route of administration for this compound in vivo?
A2: The most common and well-characterized route of administration for this compound in vivo is oral gavage.[5][6] This method allows for precise dosing and has been used effectively in numerous studies.
Q3: What are the appropriate dosages of this compound for in vivo studies in mice?
A3: The dosage of this compound can vary depending on the specific animal model and research question. Doses ranging from 20 mg/kg to 160 mg/kg have been reported in the literature.[2][4][5][7] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q4: Are there any known side effects of this compound in vivo?
A4: In some studies, prolonged treatment with high doses of this compound (e.g., 160 mg/kg for 14 days) in tumor-bearing mice showed no significant differences in total body weight or markers of hepatic and renal toxicity. However, it's important to monitor animal health, including body weight and general behavior, throughout the study.[5][8] One study noted that this compound treatment did not alter the basal number of GFAP-positive astrocytes or exacerbate the astrocyte inflammatory response following MPTP treatment in mice.[9]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
-
Question: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent and procedure?
-
Answer: this compound has limited solubility in aqueous solutions. The recommended approach is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into a vehicle suitable for in vivo administration.[7] For oral gavage, common vehicles include corn oil or a suspension in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[10] Ensure the final concentration of DMSO is low to avoid toxicity.
Issue 2: Inconsistent experimental results
-
Question: My in vivo experiments with this compound are yielding inconsistent results. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Improper formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle before each administration. Sonication can aid in creating a uniform suspension.
-
Incorrect gavage technique: Improper oral gavage can lead to incorrect dosing or administration into the lungs, which can cause distress and affect results.[11][12] Ensure personnel are properly trained in this technique.
-
Stability of the compound: Prepare fresh formulations of this compound regularly, as the stability in solution over long periods may vary. It is recommended to use freshly prepared solutions for optimal results.[1]
-
Animal-to-animal variability: Biological variability is inherent in in vivo studies. Ensure proper randomization of animals into control and treatment groups and use a sufficient number of animals to achieve statistical power.
-
Issue 3: Animal distress after oral gavage
-
Question: I've noticed signs of distress in my mice after administering this compound via oral gavage. What should I do?
-
Answer: Distress after oral gavage can be due to the procedure itself or the formulation.
-
Refine your gavage technique: Ensure you are using the correct size gavage needle for the mouse and that the procedure is performed gently and accurately to avoid injury to the esophagus or trachea.[11][12]
-
Check your vehicle: The vehicle itself might be causing irritation. Ensure the concentration of solvents like DMSO is minimized. Consider trying an alternative, well-tolerated vehicle.
-
Monitor for adverse effects: Observe the animals closely after administration for any signs of distress. If adverse effects persist, consider adjusting the dose or formulation.[12]
-
Data Presentation
Table 1: In Vivo Dosage of this compound in Mice
| Dosage (mg/kg) | Administration Route | Frequency | Vehicle | Reference |
| 20 | Oral gavage | Twice a day | Not specified | [4][7] |
| 40 | Oral gavage | Once, 0.5h before CSF-1 priming | Not specified | [1] |
| 50 | Oral gavage | Twice a day | Not specified | |
| 75 | Oral gavage | Daily | 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 | [10] |
| 80 | Oral gavage | Twice a day or daily | Not specified / 0.1% Tween 80, 0.5% hydroxymethyl propyl-cellulose | [4][5][6][7] |
| 160 | Oral gavage | Once daily | Not specified |
Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration
| Dose (mg/kg) | Cmax (µM) |
| 20 | 1.4 |
| 80 | 5.6 |
| Data from Conway JG, et al. (2005)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension Method)
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle solution.
-
Vortex and sonicate the suspension until it is uniform.
-
Administer the suspension immediately after preparation.
Protocol 2: Preparation of this compound for Oral Gavage (Solubilization Method)
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final formulation, add the DMSO stock solution to corn oil.
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for a clear solution.[7]
-
Ensure the final DMSO concentration in the administered volume is non-toxic.
-
Mix thoroughly before administration.
Protocol 3: In Vivo Administration by Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.[11][12]
-
Administration: Once the needle is in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the this compound formulation.[12]
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of respiratory distress.[12]
Visualizations
Caption: this compound inhibits CSF1R signaling by blocking ATP binding.
Caption: In vivo experimental workflow for this compound administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [bio-gems.com]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 6. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. research.fsu.edu [research.fsu.edu]
How to prevent GW2580 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of GW2580, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] To enhance solubility, gentle warming and sonication can be applied.[4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound is stable when stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C, which ensures stability for up to three years.[1][2][5]
Q3: What are the optimal conditions for storing this compound stock solutions?
A3: For optimal stability, this compound stock solutions prepared in DMSO should be stored at -80°C.[1][6] Under these conditions, the solution is stable for at least one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][5][7] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][5]
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While the solid form may be shipped at ambient temperatures[3], solutions are significantly less stable. For short-term needs during an experiment, keeping the solution on ice is advisable.
Q5: Is this compound sensitive to light or air?
A5: Yes, this compound is sensitive to both air and light.[8] Exposure can lead to oxidation and degradation. Therefore, it is important to store both solid compound and solutions in the dark.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing | - Solution was not fully dissolved initially.- Freeze-thaw cycles have led to precipitation.- The concentration is too high for the storage temperature. | - Gently warm the solution and sonicate until the precipitate redissolves.- Ensure stock solutions are aliquoted to minimize freeze-thaw cycles.- If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Reduced or inconsistent activity in experiments | - Degradation of this compound in the stock solution.- Instability in the final working solution (e.g., cell culture media).- Adsorption to plasticware. | - Prepare a fresh stock solution from solid this compound.- Prepare working solutions fresh for each experiment and use them immediately.- Minimize the time the compound spends in aqueous media before being added to cells.- Use low-adhesion plasticware if significant loss of compound is suspected. |
| Difficulty dissolving this compound powder | - Use of non-anhydrous or old DMSO.- Insufficient mixing. | - Use fresh, high-quality, anhydrous DMSO.- Employ gentle warming (e.g., 37°C) and sonication to aid dissolution.[4] |
Data Summary
This compound Storage and Stability
| Form | Solvent | Storage Temperature | Stability Duration | Source(s) |
| Solid (Lyophilized Powder) | N/A | -20°C | 3 years | [1][2][5] |
| Solid (Lyophilized Powder) | N/A | 4°C | 2 years | [2] |
| Solution | DMSO | -80°C | 1-2 years | [1][6] |
| Solution | DMSO | -20°C | 1 month | [1][5][7] |
This compound Solubility
| Solvent | Concentration | Conditions | Source(s) |
| DMSO | ≥ 36.6 mg/mL | With gentle warming | [4] |
| DMSO | 33.33 mg/mL (90.96 mM) | Requires sonication | [2] |
| DMSO | 18.32 mg/mL (50 mM) | N/A | [9] |
| DMSO | 10 mg/mL | Clear with warming | [3] |
| Water | Insoluble | N/A | [1] |
| Ethanol | Insoluble | N/A | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).[4]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.[4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
Cell-Based Assay Workflow
Objective: To assess the inhibitory effect of this compound on CSF-1-dependent cell proliferation.
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
Complete cell culture medium
-
Recombinant CSF-1
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., WST-1)
-
Plate reader
Procedure:
-
Culture M-NFS-60 cells according to standard protocols.
-
One day prior to the assay, starve the cells by placing them in a medium lacking CSF-1.[1]
-
On the day of the assay, prepare a serial dilution of this compound in a complete medium containing a final concentration of CSF-1 (e.g., 20 ng/mL).[1] The final DMSO concentration should be kept low and consistent across all wells (e.g., <0.1%).
-
Seed the starved cells into a 96-well plate at a predetermined density (e.g., 0.5 x 10^6 cells/mL).[1]
-
Add the serially diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for the desired period (e.g., 3 days).[1]
-
At the end of the incubation, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Calculate the IC50 value of this compound by plotting the cell viability against the log of the inhibitor concentration.
Visualizations
Caption: Workflow for proper handling and use of this compound.
Caption: Inhibition of the CSF-1R signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (DMSO solution), cFMS RTK inhibitor (CAS 870483-87-7) | Abcam [abcam.com]
- 9. GW 2580 | Other RTKs | Tocris Bioscience [tocris.com]
Off-target effects of GW2580 and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GW2580, a potent and selective inhibitor of c-FMS kinase (CSF1R). This guide focuses on understanding and controlling for its known off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase.[1][2][3] It acts as an ATP-competitive inhibitor of the cFMS kinase.[4][5]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effects of this compound are its inhibitory actions on the Tropomyosin receptor kinase (Trk) family, specifically TrkA, TrkB, and TrkC.[6][7] While generally selective, researchers should be aware of these potential off-target activities, especially at higher concentrations.
Q3: My experimental results are not consistent with CSF1R inhibition. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes can be a result of off-target effects. If you observe cellular effects that cannot be directly attributed to the inhibition of the CSF1R signaling pathway, it is crucial to consider the potential involvement of off-target kinases, such as the Trk family.
Q4: How can I control for the off-target effects of this compound in my experiments?
A4: To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits CSF1R without significantly engaging off-targets.
-
Use a structurally unrelated CSF1R inhibitor: Comparing the effects of this compound with another CSF1R inhibitor that has a different off-target profile can help distinguish between on-target and off-target effects.
-
Perform target engagement studies: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CSF1R in your cellular model at the concentrations used.
-
Conduct rescue experiments: If possible, overexpress a drug-resistant mutant of CSF1R. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.
-
Directly assess off-target activity: If you suspect Trk inhibition is confounding your results, measure the phosphorylation status of Trk receptors or their downstream effectors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Death or Reduced Viability | Off-target inhibition of essential kinases (e.g., Trk family members crucial for neuronal cell survival). | 1. Perform a dose-response curve to compare the IC50 for cell viability with the IC50 for CSF1R inhibition. A significant difference may indicate off-target toxicity. 2. If working with neuronal cells, consider the potential for Trk inhibition and assess the activation state of Trk signaling pathways. 3. Use a control compound with a different kinase selectivity profile. |
| Inconsistent Phenotypic Readouts Across Different Cell Lines | Varying expression levels of on-target (CSF1R) and off-target (e.g., Trk) kinases in different cell lines. | 1. Characterize the expression levels of CSF1R, TrkA, TrkB, and TrkC in your cell lines of interest via Western blot or qPCR. 2. Correlate the observed cellular response with the expression levels of the on- and off-targets. |
| Lack of Expected Efficacy in an In Vivo Model | Poor bioavailability, rapid metabolism, or compensatory signaling pathways activated in vivo. | 1. Verify the pharmacokinetic properties of this compound in your animal model. 2. Assess the phosphorylation status of CSF1R in tumor or tissue samples to confirm target engagement in vivo. 3. Investigate the activation of potential compensatory pathways that might overcome CSF1R inhibition. |
| Discrepancy Between in vitro Potency and Cellular Activity | Poor cell permeability or active efflux of the compound. | 1. Perform a cellular target engagement assay, such as CETSA, to confirm that this compound is reaching and binding to CSF1R within the cell. 2. If poor permeability is suspected, consider using alternative delivery methods or formulations. |
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory potency of this compound against its primary target (c-Fms/CSF1R) and known off-targets.
| Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| c-Fms (CSF1R) | In vitro kinase assay | 30 | [2] |
| In vitro kinase assay | 52.4 ± 6.1 | [8][9] | |
| In vitro kinase assay | 60 | [1][3][4] | |
| Binding Assay (Kd) | 1.6 | [6] | |
| TrkA | In vitro kinase assay | 880 | [2][4][10] |
| Binding Assay (Kd) | 630 | [6][7] | |
| TrkB | Binding Assay (Kd) | 36 | [6][7] |
| TrkC | Binding Assay (Kd) | 120 | [6][7] |
Note: IC50 and Kd values can vary between different experimental setups and assay conditions.
Experimental Protocols
Key Experiment 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute the recombinant kinase of interest in the kinase buffer to a working concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the kinase buffer.
-
Prepare a solution of ATP (radiolabeled or non-radiolabeled depending on the detection method) and a suitable kinase substrate in the kinase buffer.
-
-
Assay Procedure:
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis:
-
Measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence/luminescence-based assays (e.g., ADP-Glo™), measure the signal according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Key Experiment 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (CSF1R) in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
-
Target Protein Detection:
-
Analyze the amount of soluble CSF1R in each sample using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble CSF1R against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the this compound concentration.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Improving GW2580 efficacy in long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term studies with GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R/c-Fms).
I. Troubleshooting Guides
This section is designed to help you navigate common challenges in your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected efficacy in vitro. | Compound Instability: this compound may degrade with improper storage or handling. | Prepare fresh stock solutions in DMSO and store them in aliquots at -80°C for long-term use and at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. |
| Suboptimal Concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the IC50 for your specific cell line. For example, the IC50 for CSF-1 stimulated M-NFS-60 myeloid tumor cells is 0.33 µM, while for serum-stimulated NSO myeloid tumor cells, it is 13.5 µM.[1] | |
| Cell Culture Conditions: High serum concentrations can interfere with the activity of some inhibitors. | Consider reducing the serum concentration in your cell culture medium if it does not compromise cell viability. | |
| Reduced efficacy or acquired resistance in long-term in vivo studies. | Compensatory Signaling Pathways: Prolonged inhibition of CSF1R can lead to the activation of alternative survival pathways, such as the PI3K/Akt pathway, driven by factors like IGF-1.[2][3] | Consider combination therapy with inhibitors of the identified compensatory pathways, such as a PI3K or IGF-1R inhibitor.[2][3] |
| Pharmacokinetic Issues: Inadequate dosing frequency or amount may not maintain a therapeutic concentration of this compound. | For in vivo studies in mice, oral administration of 80 mg/kg twice daily has been shown to completely block the growth of CSF-1-dependent tumor cells.[4] Consider optimizing the dosing regimen based on your specific animal model and experimental goals. | |
| Tumor Microenvironment Influence: The tumor microenvironment can contribute to resistance.[3] | Analyze the tumor microenvironment for changes in cytokine profiles and immune cell populations that might contribute to resistance. | |
| Unexpected off-target effects or toxicity. | Inhibition of Other Kinases: At higher concentrations, this compound can inhibit other kinases, such as TRKA (IC50 of 0.88 µM).[5] | Use the lowest effective concentration of this compound to minimize off-target effects. If off-target effects are suspected, consider using a structurally different CSF1R inhibitor as a control. |
| Solvent Toxicity: The vehicle used to dissolve this compound may have toxic effects. | For in vivo studies, a common vehicle is 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[6][7] Always include a vehicle-only control group in your experiments. | |
| Impact on Microglia: Long-term treatment may affect microglia populations and their function.[6][8][9] | Monitor microglial numbers and morphology in long-term studies, especially in neurological models. Be aware that prolonged inhibition of microglial proliferation may not always be beneficial.[8][9] | |
| Difficulty dissolving or formulating this compound for in vivo studies. | Poor Aqueous Solubility: this compound is poorly soluble in water. | For oral gavage, this compound can be suspended in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[6][7] Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Ensure the solution is well-mixed before each administration. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally bioavailable inhibitor of the c-Fms kinase, also known as the colony-stimulating factor 1 receptor (CSF1R).[5] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequent downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[4]
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[1] It is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for c-Fms (CSF1R) with an IC50 of 30 nM.[1] It shows 150- to 500-fold selectivity against a panel of other kinases including b-Raf, CDK4, c-KIT, and EGFR.[1] However, at higher concentrations, it can inhibit TRKA with an IC50 of 0.88 µM.[5]
Q4: What are typical starting doses for in vivo experiments?
A4: For mice, oral administration of this compound at doses ranging from 20 to 80 mg/kg, once or twice daily, has been reported to be effective in various models.[4] For example, 80 mg/kg given orally twice a day completely inhibited the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity.[4] It is crucial to optimize the dose and schedule for your specific animal model and disease context.
Q5: How can I monitor the in vivo efficacy of this compound?
A5: Efficacy can be assessed by various methods depending on your experimental model. This can include measuring tumor volume, assessing behavioral outcomes in neurological models, and analyzing target tissues for a reduction in macrophage or microglia numbers through immunohistochemistry or flow cytometry.[6] Monitoring the phosphorylation status of CSF1R in target cells can also confirm target engagement.
III. Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Target/Cell Line | Assay | IC50 / Effective Concentration | Reference |
| c-Fms (human) | Kinase Assay | 30 nM | [1] |
| M-NFS-60 (mouse myeloid tumor) | Growth Inhibition (CSF-1 stimulated) | 0.33 µM | [1] |
| Human Monocytes | Growth Inhibition (CSF-1 stimulated) | 0.47 µM | [1] |
| RAW264.7 (mouse macrophages) | CSF1R Phosphorylation Inhibition | ~10 nM | [11] |
| TRKA | Kinase Assay | 0.88 µM | [5] |
Table 2: In Vivo Dosing and Pharmacokinetics of this compound in Mice
| Dose | Administration | Maximal Plasma Concentration (Total) | Efficacy | Reference |
| 20 mg/kg | Oral | 1.4 µM | Dose-related decrease in tumor cells | [4] |
| 80 mg/kg | Oral | 5.6 µM | Complete blockade of tumor growth | [4] |
| 50 mg/kg (twice daily) | Oral | Not Reported | Inhibition of joint and bone destruction in arthritis model | |
| 160 mg/kg | Oral | Not Reported | Reduction of myeloid cells in lung tumors | [1] |
IV. Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Administration of this compound by Oral Gavage
-
Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80 in sterile water.[6][7] Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Animal Handling: Acclimatize the animals to the oral gavage procedure to minimize stress.
-
Dosing: Administer the prepared this compound suspension or vehicle control to the animals using a proper-sized feeding needle. The volume is typically 0.1-0.2 mL for a mouse.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Sample Collection: At the end of the study, collect tissues of interest for downstream analysis (e.g., tumors, brain, spleen) to assess the efficacy of the treatment.
V. Visualizations
Caption: CSF1R signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for unexpected results with this compound.
Caption: A general experimental workflow for a long-term in vivo study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlike Brief Inhibition of Microglia Proliferation after Spinal Cord Injury, Long-Term Treatment Does Not Improve Motor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlike Brief Inhibition of Microglia Proliferation after Spinal Cord Injury, Long-Term Treatment Does Not Improve Motor Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW2580 Dosage and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CSF1R inhibitor, GW2580, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for mice and rats?
A1: The optimal dosage of this compound can vary depending on the animal strain, the specific disease model, and the desired level of target engagement. However, based on published studies, a general starting point for oral administration is between 40-80 mg/kg/day for mice and 50 mg/kg twice daily for rats. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How should this compound be prepared for oral administration?
A2: this compound is typically administered as a suspension via oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.[1] It is important to ensure the suspension is homogeneous before each administration.
Q3: Are there any known strain-dependent differences in this compound efficacy?
A3: While direct comparative studies on this compound dosage across different animal strains are limited, it is well-established that there are significant strain-dependent variations in drug metabolism, primarily due to differences in the expression and activity of cytochrome P450 (CYP) enzymes.[1][2][3][4][5][6][7] For example, Wistar rats have been shown to have higher basal levels of certain CYP enzymes compared to Sprague-Dawley rats.[3][4][5] These differences in drug metabolism can affect the pharmacokinetics and, consequently, the efficacy and potential toxicity of this compound. Therefore, the optimal dosage may need to be empirically determined for each specific strain.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[8][9] By binding to the ATP-binding site of CSF1R, this compound blocks the downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages and microglia.[10][11][12][13][14]
Dosage Guidelines for Different Animal Strains
The following tables summarize reported oral dosages of this compound used in various mouse and rat strains. Note that these are examples from specific studies and may require optimization for your experimental setup.
Table 1: Reported Oral Dosages of this compound in Mice
| Mouse Strain | Dosage | Frequency | Study Context |
| C57BL/6J | 80 mg/kg | Once daily | Neuroinflammation[8] |
| MRL/lpr | 100 mg/kg | Once daily | Depression-like behavior[8] |
| C3H/HEN | 20-80 mg/kg | Twice daily | Tumor growth inhibition[15] |
| CD-1 (nude) | 20-80 mg/kg | Twice daily | Tumor growth inhibition[15] |
Table 2: Reported Oral Dosages of this compound in Rats
| Rat Strain | Dosage | Frequency | Study Context |
| Not Specified | 50 mg/kg | Twice daily | Adjuvant-induced arthritis |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Precision balance
-
Sterile water
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle by dissolving HPMC in sterile water and then adding Tween 80. Mix thoroughly.
-
Add the this compound powder to a small volume of the vehicle to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.
-
Use a homogenizer or sonicator to ensure the suspension is fine and homogeneous, which is critical for accurate dosing.
-
Store the suspension at 4°C for short-term use. Always re-homogenize the suspension before each administration.
Oral Gavage Administration Workflow
The following diagram illustrates the general workflow for administering this compound via oral gavage.
References
- 1. Comparison of mouse and human cytochrome P450 mediated-drug metabolising activities in hepatic and extrahepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strain differences in cytochrome P450 mRNA and protein expression, and enzymatic activity among Sprague Dawley, Wistar, Brown Norway and Dark Agouti rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain differences in hepatic cytochrome P450 1A and 3A expression between Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strain differences in hepatic cytochrome P450 1A and 3A expression between Sprague-Dawley and Wistar rats [jstage.jst.go.jp]
- 6. Cross-species analysis of hepatic cytochrome P450 and transport protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 15. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments using GW2580
Welcome to the technical support center for GW2580, a potent and selective inhibitor of the c-FMS kinase (CSF-1R). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of ATP binding to the kinase domain of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS.[1][2] This inhibition blocks the signaling pathway activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[3] The primary consequence of this inhibition is the suppression of proliferation, survival, and differentiation of macrophages and other myeloid lineage cells that are dependent on CSF-1R signaling.[4][5]
Q2: What are the common in vitro and in vivo applications of this compound?
A2: In vitro, this compound is frequently used to study the role of CSF-1R in macrophage biology, including their differentiation, proliferation, and function in various cell-based assays.[4][6] It is also utilized in studies of osteoclastogenesis and bone resorption.[4][5] In vivo, this compound has been employed in various preclinical models to investigate the role of macrophages in diseases such as cancer, neuroinflammation, and autoimmune disorders.[7][8][9] It has been shown to reduce tumor-infiltrating myeloid cells and has protective effects in models of neurodegeneration.[10][11][12]
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for c-FMS, some studies have reported off-target activity. Notably, it has been shown to inhibit TRKA activity with an IC50 of 0.88 μM.[2][6] Researchers should consider this potential off-target effect, especially when working with cell types or systems where TRKA signaling is relevant.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For in vitro experiments, a common stock concentration is 10 mM in DMSO.[6] For in vivo studies, various formulations have been used, including suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline or solutions containing DMSO, PEG300, and Tween-80.[1] It is crucial to ensure the compound is fully dissolved, which may require sonication.[1] Stock solutions should be stored at -20°C.
Troubleshooting Guide
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of CSF-1R phosphorylation | - Compound precipitation: this compound may have limited solubility in aqueous media. - Incorrect dosage: The concentration of this compound may be too low. - Cell line insensitivity: The cells may not be dependent on CSF-1R signaling. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and solvent toxicity. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. The IC50 for CSF-1R phosphorylation in RAW264.7 cells is approximately 10 nM.[2][6] - Confirm CSF-1R expression and dependency in your cell line. |
| Cell death at expected inhibitory concentrations | - Off-target toxicity: At higher concentrations, off-target effects may lead to cytotoxicity. - Sensitization to stress: Inhibition of CSF-1R signaling can render some cells, like microglia, more susceptible to stressors like lipopolysaccharide (LPS) or reactive oxygen species (ROS).[3][7] | - Use the lowest effective concentration of this compound. - If co-treating with other agents, consider potential synergistic toxicity. For example, when treating primary microglia with this compound and LPS concurrently, a marked decrease in cell viability was observed.[7] |
| Variability in cell growth inhibition assays | - Inconsistent cell seeding density: Variations in initial cell numbers can affect the final readout. - Serum interference: Components in the serum may interfere with this compound activity or promote alternative survival pathways. | - Ensure uniform cell seeding across all wells. - Consider reducing the serum concentration or using serum-free media if appropriate for your cell type, after an initial attachment period. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy in animal models | - Poor bioavailability: The formulation and route of administration may not achieve sufficient plasma concentrations. - Inadequate dosing regimen: The dose or frequency of administration may be too low to maintain effective concentrations. - Model-specific resistance: The targeted cell population in the model may not be highly dependent on CSF-1R signaling. | - For oral administration, ensure a well-characterized vehicle is used. Formulations with DMSO, PEG300, and Tween-80 have been described.[1] Oral gavage has been a commonly used method.[7][13] - Typical oral doses in mice range from 40 to 160 mg/kg/day, sometimes administered twice daily.[6][7][10] Pharmacokinetic studies have shown that an 80 mg/kg oral dose in mice can achieve a maximal plasma concentration of 5.6 μM.[1][2] - Validate the dependence of the target cells on CSF-1R signaling within your specific disease model. |
| Observed toxicity or adverse effects in animals | - Systemic effects of CSF-1R inhibition: Prolonged inhibition can affect macrophage-dependent physiological processes. - Vehicle-related toxicity: The vehicle used for administration may have its own toxic effects. | - Monitor animal health closely, including body weight and behavior.[7][13] Studies have reported no significant changes in body weight or overt toxicity at effective doses.[11] - Include a vehicle-only control group to distinguish between compound- and vehicle-related effects. |
| Unexpected immunological effects | - Complex role of macrophages: Macrophages can have both pro- and anti-inflammatory roles. Inhibiting their function can lead to complex and sometimes unexpected outcomes. - Compensatory mechanisms: The immune system may adapt to the inhibition of CSF-1R signaling. | - Characterize the immune cell populations in your model system thoroughly using techniques like flow cytometry or immunohistochemistry. - Be aware that while this compound may not affect LPS-induced TNF-α production in vitro, it has been shown to inhibit it in vivo.[4][5] |
Experimental Protocols
In Vitro CSF-1R Phosphorylation Assay in RAW264.7 Cells
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL of recombinant murine CSF-1 for 5-10 minutes at 37°C.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration, and analyze the cell lysates by SDS-PAGE and Western blotting using antibodies against phosphorylated CSF-1R (p-CSF-1R) and total CSF-1R.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for 3LL lung carcinoma).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound at 80 mg/kg).
-
Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the treatment daily or as determined by pharmacokinetic data.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry for macrophage markers, flow cytometry).
Visualizations
Caption: Mechanism of this compound action on the CSF-1R signaling pathway.
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]
- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.glpbio.com [file.glpbio.com]
- 11. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
How to confirm macrophage depletion by GW2580
A Comparative Guide to Confirming Macrophage Depletion by GW2580 and Alternatives
Introduction
Macrophages, key cells of the innate immune system, are critical players in tissue homeostasis, inflammation, and disease pathogenesis. Their depletion is a common strategy in preclinical research to investigate their roles in various biological processes, from cancer progression to neuroinflammation. This compound, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), is a widely used pharmacological tool for this purpose. However, its effect can range from modulating macrophage function to outright depletion, depending on the context. Therefore, robust confirmation of macrophage depletion is a critical step in experimental design.
This guide provides a comparative overview of methods to confirm macrophage depletion induced by this compound and contrasts its performance with other common depletion strategies. We include experimental data, detailed protocols, and visual workflows to assist researchers in selecting and validating the most appropriate method for their studies.
Method 1: this compound - A CSF1R Kinase Inhibitor
This compound is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of CSF1R. The CSF1/CSF1R signaling pathway is crucial for the survival, proliferation, differentiation, and function of monocytes and macrophages.[1][2][3] By blocking this pathway, this compound can suppress macrophage functions and, in some models, lead to a reduction in macrophage numbers.[1][4] It's important to note that some studies suggest this compound may inhibit microglial proliferation and activation without causing a significant reduction in the total number of microglia, unlike other CSF1R inhibitors.[4][5][6]
Confirming Macrophage Depletion after this compound Treatment
Validation of macrophage depletion is essential and can be achieved through several methods, primarily by quantifying macrophage-specific markers in tissues of interest.
1. Flow Cytometry / CyTOF
Flow cytometry and Cytometry by Time-of-Flight (CyTOF) are powerful techniques for the quantitative analysis of immune cell populations in single-cell suspensions from tissues like spleen, tumors, peritoneal fluid, or blood.
-
Common Markers: A typical panel for identifying macrophages includes lineage markers like CD45 (pan-leukocyte), myeloid markers such as CD11b, and specific macrophage markers like F4/80 (in mice), CD68, and CD163.[7]
-
Expected Outcome: Successful depletion with a CSF1R inhibitor would be demonstrated by a significant reduction in the percentage and absolute number of cells positive for these marker combinations (e.g., CD45+CD11b+F4/80+ cells) compared to a vehicle-treated control group.[7]
2. Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are used to visualize and quantify macrophages within the context of tissue architecture.
-
Common Markers: Iba1 is a widely used marker for microglia and macrophages in the central nervous system (CNS). F4/80, CD68, and CD163 are commonly used for macrophages in peripheral tissues and tumors.
-
Expected Outcome: A marked decrease in the density of stained cells (e.g., Iba1-positive cells per mm²) in the tissue of interest would confirm depletion.[4]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Splenic Macrophages
-
Tissue Preparation: Harvest spleens from this compound-treated and control mice.
-
Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Wash cells with FACS buffer (PBS containing 2% FBS).
-
Block Fc receptors with anti-CD16/32 antibodies to prevent non-specific binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80) for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer. Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify the macrophage population (CD11b+F4/80+).
Protocol 2: IHC for Iba1+ Microglia in Brain Tissue
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Harvest the brain and post-fix in PFA overnight.
-
Sectioning: Cryoprotect the tissue in sucrose solutions and cut 30-40 µm sections using a cryostat or vibratome.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with a primary antibody against Iba1 overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.
-
Develop the signal using a chromogen like DAB.
-
-
Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Capture images using a microscope and quantify the number of Iba1+ cells in defined regions of interest using image analysis software.
Comparison with Alternative Depletion Methods
While this compound is effective, other methods are available, each with distinct mechanisms and efficacy profiles.
| Method | Target | Mechanism of Action | Primary Tissues Affected |
| This compound | CSF1R | Inhibits receptor tyrosine kinase activity, blocking survival and proliferation signals.[1][3] | Tumors, inflamed tissues, CNS. Effect on resident microglia may be more modulatory than depletive.[5][6] |
| Clodronate Liposomes | Phagocytic Cells | Liposomes are phagocytosed, releasing clodronate, which induces apoptosis.[8][9] | Liver (Kupffer cells), spleen, bone marrow, lungs, peritoneal cavity.[10][11] |
| Other CSF1R Inhibitors (e.g., PLX5622, Pexidartinib) | CSF1R, c-Kit, FLT3 | Potent inhibition of CSF1R kinase. Some have off-target effects. Often more effective at depletion than this compound.[6] | CNS (microglia), tumors, hematopoietic system.[12] |
| Anti-CSF1R Antibody | CSF1R | Blocks ligand binding or mediates antibody-dependent cell-mediated cytotoxicity (ADCC). | Tissues with high CSF1R expression, such as tumors and spleen.[13] |
Quantitative Data Comparison
The efficiency of macrophage depletion can vary significantly based on the chosen method, dosage, and target tissue.
| Method | Model / Tissue | Depletion Efficiency | Citation |
| This compound | Mouse Model of Ovarian Cancer (Ascites) | Significant decrease in M2 macrophages (CD206+). | [1] |
| This compound | Mouse Model of Parkinson's Disease (Substantia Nigra) | Attenuated proliferation of Iba1+ cells without reducing the basal population. | [4] |
| Clodronate Liposomes | Mouse Spleen | >90% reduction of F4/80+ macrophages within 48 hours. | [9] |
| CSF1R Inhibitor (AC708) | Mouse Ovarian Cancer Model (Tumor) | ~50% reduction in CD11b+/F4/80+ macrophages. | [7] |
| Anti-CSF1R Antibody | Naïve Mouse Bladder | 80% reduction of one macrophage subset (MacM) and >90% of another (MacL) with 800 µg dose. | [13] |
Visualizing the Processes
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action for CSF1R inhibition and the general workflows for confirming macrophage depletion.
Caption: CSF1R signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for confirming macrophage depletion by flow cytometry.
Caption: Experimental workflow for confirming macrophage depletion by IHC.
Caption: Mechanism of macrophage depletion by clodronate liposomes.
Conclusion
Confirming macrophage depletion is a non-negotiable step for studies utilizing depletion strategies. While this compound is a valuable tool for modulating CSF1R-dependent macrophages, its efficacy in outright depletion can be context-dependent. For robust, widespread macrophage depletion, particularly of phagocytic populations in the liver and spleen, clodronate liposomes offer a potent alternative.[8][10][11] Other CSF1R inhibitors, such as PLX5622, may be more effective for depleting microglia in the CNS. The choice of depletion agent should be guided by the specific macrophage population and tissue of interest. Regardless of the method chosen, validation using quantitative techniques like flow cytometry or immunohistochemistry is essential to ensure the reliability and correct interpretation of experimental results.
References
- 1. Macrophage Blockade Using CSF1R Inhibitors Reverses the Vascular Leakage Underlying Malignant Ascites in Late-Stage Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depleting Macrophages In Vivo with Clodronate-Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depleting Macrophages In Vivo with Clodronate-Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
Genetic Validation of GW2580 Effects Using siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the pharmacological inhibitor GW2580 and the genetic knockdown of its target, the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R), using small interfering RNA (siRNA). By juxtaposing data from pharmacological inhibition and genetic silencing, this guide offers a framework for validating the on-target effects of this compound.
Unveiling the Role of c-Fms in Cellular Processes
The Colony-Stimulating Factor 1 (CSF-1) signaling pathway, mediated by its receptor c-Fms, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and osteoclasts.[1][2] Dysregulation of this pathway has been implicated in various diseases, including inflammatory disorders and cancer, making c-Fms an attractive therapeutic target.
This compound: A Potent Pharmacological Inhibitor of c-Fms
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Fms kinase.[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascade initiated by CSF-1.[1] Extensive in vitro studies have demonstrated its efficacy in inhibiting c-Fms kinase activity and CSF-1-dependent cellular processes.
siRNA: A Precise Tool for Genetic Validation
Small interfering RNA (siRNA) offers a powerful method for transiently silencing the expression of a specific gene, in this case, the CSF1R gene that encodes the c-Fms protein. By degrading the messenger RNA (mRNA) of the target gene, siRNA-mediated knockdown allows researchers to mimic the effect of a pharmacological inhibitor and thus validate that the observed cellular phenotype is indeed a result of inhibiting the intended target.
Comparative Analysis: this compound vs. c-Fms siRNA
To provide a clear comparison, the following table summarizes the quantitative effects of this compound and c-Fms siRNA on key cellular processes. It is important to note that the data for this compound and c-Fms siRNA are derived from different studies and experimental systems; therefore, a direct comparison should be made with this in mind.
| Parameter | This compound | c-Fms siRNA | Cell Type/System |
| Target | c-Fms Kinase Activity | CSF1R mRNA | N/A |
| Mechanism of Action | ATP-competitive inhibition | mRNA degradation | N/A |
| Inhibition of c-Fms Kinase | IC50 = 30 nM[1] | Not Applicable | In vitro kinase assay |
| Inhibition of Cell Growth | IC50 = 330 nM (CSF-1 stimulated M-NFS-60 cells)[1] | Not specified in comparable quantitative terms. However, studies have shown that c-Fms siRNA diminishes the generation of its downstream signaling fragments.[3] | M-NFS-60 myeloid tumor cells |
| Inhibition of Bone Degradation | ~100% inhibition at 1 µM[2] | Not specified in comparable quantitative terms. However, c-Fms proteolysis is linked to osteoclast differentiation.[3] | Human osteoclasts |
Experimental Protocols
Pharmacological Inhibition with this compound (Cell Growth Assay)
This protocol is adapted from Conway et al. (2005).[1][2]
-
Cell Culture: M-NFS-60 myeloid cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and murine CSF-1.
-
Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in the culture medium.
-
Assay Setup: Cells are seeded in 96-well plates.
-
Treatment: The cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Cell proliferation is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Genetic Silencing with c-Fms siRNA (Gene Knockdown and Phenotypic Analysis)
This protocol is a general workflow based on established siRNA transfection procedures.
-
siRNA Design and Synthesis: At least two to four validated siRNA sequences targeting CSF1R mRNA are synthesized, along with a non-targeting control siRNA.
-
Cell Culture: A suitable myeloid cell line (e.g., RAW264.7 macrophages) is cultured in appropriate media.
-
Transfection:
-
Cells are seeded in multi-well plates to achieve 50-70% confluency on the day of transfection.
-
siRNA is complexed with a suitable transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's instructions.
-
The siRNA-lipid complexes are added to the cells.
-
-
Incubation: Cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with complete growth medium.
-
Gene Knockdown Validation (48-72 hours post-transfection):
-
RT-qPCR: RNA is extracted from the cells, and the level of CSF1R mRNA is quantified relative to a housekeeping gene and the non-targeting control.
-
Western Blot: Protein lysates are prepared, and the level of c-Fms protein is assessed using a specific antibody.
-
-
Phenotypic Assay (e.g., Proliferation Assay, 48-96 hours post-transfection):
-
Following confirmation of knockdown, cell proliferation or viability is measured using assays such as MTT, BrdU incorporation, or cell counting.
-
The results from the c-Fms siRNA-treated cells are compared to those from the non-targeting control-treated cells to determine the specific effect of gene silencing.
-
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1. c-Fms signaling pathway and points of inhibition by this compound and siRNA.
Figure 2. Experimental workflow for genetic validation of this compound effects using siRNA.
Conclusion
The combined use of a selective pharmacological inhibitor like this compound and a specific genetic tool such as siRNA provides a robust approach for target validation in drug discovery. While this compound offers a direct means to assess the therapeutic potential of inhibiting c-Fms kinase activity, siRNA-mediated knockdown of CSF1R confirms that the observed biological effects are a direct consequence of modulating this specific target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to validate the effects of this compound and to further explore the therapeutic potential of targeting the c-Fms signaling pathway.
References
- 1. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmenting MNK1/2 activation by c-FMS proteolysis promotes osteoclastogenesis and arthritic bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GW2580 and Other CSF-1R Inhibitors for Researchers
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors.[1] Its role in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it a prime target for therapeutic intervention. GW2580 is a potent and selective inhibitor of CSF-1R. This guide provides an objective comparison of this compound with other notable CSF-1R inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate research tools.
The CSF-1R Signaling Pathway
CSF-1R is activated by its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways.[2][4] These pathways collectively regulate the key cellular functions of myeloid lineage cells, such as proliferation, survival, and differentiation.[2]
Comparative Analysis of CSF-1R Inhibitors
A variety of small molecule inhibitors have been developed to target the ATP-binding pocket of the CSF-1R kinase domain. While they share a common target, they exhibit distinct profiles in terms of potency, selectivity, and biological effects. This compound is an orally bioavailable c-FMS kinase and CSF-1R inhibitor.[5]
| Inhibitor | Target(s) | IC50 (CSF-1R) | Selectivity Profile | Effect on Microglia/Macrophages |
| This compound | CSF-1R (c-FMS) | ~10-52 nM [6][7][8][9] | High selectivity (>100-fold vs ~300 kinases).[9] Interacts with TrkA/B/C at higher concentrations.[5] | Inhibits proliferation without causing cell death or depletion.[10][11] |
| PLX3397 (Pexidartinib) | CSF-1R, KIT, FLT3 | ~20 nM | Less selective than this compound. | Causes depletion/ablation of microglia and macrophages.[10][11] |
| BLZ945 | CSF-1R | ~1 nM[8] | Highly specific for CSF-1R.[8] Can inhibit c-kit and PDGFR-β at higher concentrations.[8] | Causes depletion/ablation of microglia and macrophages.[11][12] |
| PLX5622 | CSF-1R | Not specified | Selective CSF-1R inhibitor.[2] | Causes depletion/ablation of microglia.[2] |
| Ki20227 | CSF-1R | Not specified | Selective CSF-1R tyrosine kinase inhibitor.[13] | Inhibits proliferation and promotes a more activated phenotype.[13] |
| ARRY-382 | CSF-1R | Not specified | Not specified | Inhibits proliferation without causing cell death.[11] |
IC50 values can vary depending on the specific assay conditions.
A key differentiator for this compound is its ability to inhibit CSF-1R signaling and microglial proliferation without inducing widespread cell death, unlike potent microglial eliminators such as PLX3397 and BLZ945.[10][11] This makes this compound a valuable tool for studies where the continued presence of non-proliferating microglia or macrophages is desired.
Key Experimental Protocols
Evaluating the efficacy and specificity of CSF-1R inhibitors requires robust in vitro and in vivo assays.
In Vitro CSF-1R Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CSF-1R kinase domain.
Principle: A recombinant CSF-1R kinase domain is incubated with a substrate and ATP. The inhibitor's potency is determined by measuring the reduction in ATP consumption (or product formation). A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction via a luminescent readout.[14][15]
Methodology:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant CSF-1R enzyme, the specific peptide substrate (e.g., Poly-Glu,Tyr 4:1), and ATP.[14]
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]
-
Detection: Stop the reaction and add ADP-Glo™ reagent, which converts the ADP generated into a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
M-NFS-60 Cell Proliferation Assay
This cell-based assay assesses the inhibitor's ability to block CSF-1-dependent cell growth. The M-NFS-60 murine myeloblastic cell line is dependent on CSF-1 for proliferation and survival.[16][17]
Principle: M-NFS-60 cells are cultured in the presence of CSF-1 and varying concentrations of the inhibitor. The inhibitor's effect on proliferation is measured after a period of incubation.
Methodology:
-
Cell Culture: Maintain M-NFS-60 cells in a complete growth medium supplemented with a growth factor like IL-3.[17][18]
-
Assay Setup: Seed the cells in a 96-well plate in a medium containing CSF-1 to stimulate proliferation.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells.
-
Incubation: Culture the cells for a period sufficient to observe proliferation (e.g., 48-72 hours).[16][19]
-
Viability Measurement: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Determine the IC50 value by plotting the cell viability against the inhibitor concentration. This compound has been shown to completely inhibit CSF-1-induced growth of M-NFS-60 cells at 1 µM.[16]
In Vivo Efficacy
This compound has been extensively evaluated in various preclinical models. In mouse models of cancer, orally administered this compound effectively inhibits CSF-1R signaling, leading to a reduction in tumor-associated macrophages (TAMs).[9][16] This can suppress tumor angiogenesis and growth.[9][20] In models of neuroinflammation, such as those for Parkinson's disease, this compound treatment can attenuate microglial proliferation and reduce pro-inflammatory factors, leading to neuroprotection.[8]
Comparative studies in glioblastoma models have highlighted the superior efficacy of this compound in reprogramming immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor M1-like phenotype when compared to PLX3397 and BLZ945.[20][21][22]
Conclusion
This compound is a selective and orally bioavailable CSF-1R inhibitor with a distinct biological profile compared to other inhibitors. Its primary distinguishing feature is the inhibition of macrophage and microglial proliferation without causing widespread cell depletion. This makes this compound an invaluable research tool for dissecting the roles of non-proliferating myeloid cells in health and disease. In contrast, inhibitors like PLX3397 and BLZ945 are more suited for studies requiring the near-complete ablation of these cell populations. The choice of inhibitor should, therefore, be carefully guided by the specific biological question being addressed.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treatment With the CSF1R Antagonist this compound, Sensitizes Microglia to Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NFS-60 Cells [cytion.com]
- 18. elabscience.com [elabscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effective reprogramming of patient-derived M2-polarized glioblastoma-associated microglia/macrophages by treatment with this compound - EGA European Genome-Phenome Archive [ega-archive.org]
- 22. biorxiv.org [biorxiv.org]
Cross-Validation of GW2580 Results with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a pharmacological agent's specificity and mechanism of action is a cornerstone of robust drug development. GW2580, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (c-FMS), has been widely used to investigate the role of c-FMS signaling in various physiological and pathological processes. Cross-validation of its effects with genetic knockout models of c-FMS provides the highest level of confidence in attributing its biological effects to the inhibition of this specific target. This guide offers an objective comparison of data obtained from this compound treatment with the phenotypes observed in c-FMS knockout mouse models, supported by experimental data and detailed protocols.
Comparison of Pharmacological Inhibition with Genetic Knockout
The central premise of cross-validation is that the effects of a specific pharmacological inhibitor should phenocopy the genetic deletion of its target. Below is a comparative summary of the key findings from studies using this compound and those employing c-FMS knockout (Csf1r-/-) mice.
| Feature | Pharmacological Inhibition with this compound | Genetic Knockout of c-FMS (Csf1r-/- Mice) | Concordance & Remarks |
| Macrophage/Monocyte Development | - Inhibits CSF-1-induced growth of monocytes and macrophages in vitro.[1][2] - Diminishes the accumulation of macrophages in the peritoneal cavity after thioglycolate injection.[1][2] | - Severe deficiency in most tissue-resident macrophages and osteoclasts.[3][4] - Reduced numbers of monocytes in circulation.[4][5] | High. Both approaches demonstrate the critical role of c-FMS signaling in the development and maintenance of macrophage and monocyte lineages. |
| Bone Biology | - Completely inhibits bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone.[1][2] | - Exhibit severe osteopetrosis due to a lack of osteoclasts.[5][6][7] | High. The osteopetrotic phenotype of the knockout mice is consistent with the potent inhibition of osteoclast function by this compound. |
| Neuroinflammation & Microglia | - Reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration in mouse models.[8] - Does not cause overt microglial depletion at neuroprotective doses.[8] | - Microglia are >99% depleted in the brain.[9] - Csf1r+/- mice show an ALSP-like disease with microglia-mediated inflammation.[10] | Partial. While both highlight the role of c-FMS in microglia, the outcomes differ. This compound modulates microglial function and proliferation, whereas a complete knockout leads to their near-total absence. This suggests that partial inhibition of c-FMS may be sufficient for therapeutic effects without ablating the entire microglial population. |
| Tumor Biology | - Inhibits the growth of CSF-1-dependent M-NFS-60 tumor cells in vivo.[1][2] - Reduces tumor-associated macrophages (TAMs). | - Mammary specific overexpression of c-fms in transgenic mice leads to hyperplasia and tumor formation.[11][12] | High. Both approaches underscore the pro-tumorigenic role of c-FMS signaling, largely mediated through its effects on TAMs. |
| Inflammatory Responses | - Blocks the ability of exogenous CSF-1 to increase LPS-induced IL-6 production in mice.[1][2] - Unexpectedly inhibits LPS-induced TNF production in mice.[1][2] | - Csf1r+/- mice exhibit increased expression of pro-inflammatory cytokines.[10] | Moderate. The effects on inflammatory cytokines are complex and may be context-dependent. The unexpected inhibition of TNF production by this compound in vivo warrants further investigation. |
Quantitative Data on this compound Performance
The following tables summarize key quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
In Vitro Efficacy of this compound
| Assay | System | IC50 / Effective Concentration | Reference |
| c-FMS Kinase Inhibition | Human c-FMS kinase in vitro | 0.06 µM (complete inhibition) | [1][2] |
| CSF-1-induced Cell Growth | Mouse M-NFS-60 myeloid cells | 1 µM (complete inhibition) | [1] |
| CSF-1-induced Cell Growth | Human monocytes | 1 µM (complete inhibition) | [1] |
| CSF-1R Phosphorylation | RAW264.7 murine macrophages | ~10 nM | [13] |
| Bone Degradation | Human osteoclast cultures | 1 µM (complete inhibition) | [1] |
In Vivo Efficacy of this compound
| Model | Dosing Regimen | Key Finding | Reference |
| M-NFS-60 Tumor Growth in Mice | 80 mg/kg, twice daily, oral | Complete blockage of tumor growth. | [10] |
| CSF-1 Priming of LPS-induced Cytokine Production | 40 mg/kg, oral | Inhibition of CSF-1-primed TNF production. | [2][10] |
| Thioglycolate-induced Macrophage Influx | Not specified | Diminished accumulation of macrophages in the peritoneal cavity. | [1][2] |
| MPTP Mouse Model of Parkinson's Disease | Not specified | Attenuated loss of dopamine neurons and reduced microglial proliferation. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on c-FMS kinase activity.
-
Method: Recombinant human c-FMS kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate is then measured, typically using a radioactive or fluorescence-based method. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.
Cell Growth Inhibition Assay
-
Objective: To assess the effect of this compound on the proliferation of CSF-1-dependent cells.
-
Cell Lines: Mouse M-NFS-60 myeloid cells or primary human monocytes.
-
Protocol:
-
Cells are seeded in 96-well plates in a growth medium containing a minimal amount of serum.
-
Cells are stimulated with an optimal concentration of CSF-1.
-
Varying concentrations of this compound are added to the wells.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Protocol:
-
Mice are subcutaneously or intraperitoneally injected with CSF-1-dependent tumor cells (e.g., M-NFS-60).
-
Once tumors are established, mice are randomized into control and treatment groups.
-
This compound is administered orally at a specified dose and frequency (e.g., 80 mg/kg, twice daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for macrophage markers).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and the experimental approaches used for its validation.
Caption: c-FMS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of a c-FMS inhibitor like this compound.
References
- 1. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Genetic Models of Macrophage Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Conditional deletion of the colony stimulating factor-1 receptor (c-fms proto-oncogene) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absence of Colony Stimulation Factor-1 Receptor Results in Loss of Microglia, Disrupted Brain Development and Olfactory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic characterization of a Csf1r haploinsufficient mouse model of adult-onset leukodystrophy with axonal spheroids and pigmented glia (ALSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phenotypic characterization of a Csf1r haploinsufficient mouse model of adult-onset leukodystrophy with axonal spheroids and pigmented glia (ALSP) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of GW2580: A Comparative Guide to Phenotypic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of GW2580, a selective inhibitor of the c-FMS kinase (CSF1R), with other relevant alternatives. Detailed experimental data, protocols, and visual workflows are presented to assist researchers in designing and evaluating studies aimed at validating the efficacy of CSF1R-targeted therapies.
Introduction to this compound and the c-FMS Pathway
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS. The CSF1R signaling pathway is critical for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and microglia. By competitively binding to the ATP-binding site of the c-FMS kinase, this compound effectively blocks downstream signaling cascades. This targeted inhibition has demonstrated significant therapeutic potential in various disease models, including cancer, inflammatory disorders, and neurodegenerative diseases, primarily by modulating the activity of macrophage populations.
Comparative Efficacy of c-FMS Inhibitors
The potency and selectivity of c-FMS inhibitors are critical determinants of their therapeutic window and off-target effects. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds in both biochemical and cellular assays.
| Inhibitor | Target(s) | IC₅₀ (c-FMS/CSF1R) - Biochemical Assay | IC₅₀ - Cellular Assay (Cell Line) | Key References |
| This compound | c-FMS (CSF1R) | 30 nM | 10 nM (RAW264.7 p-CSF1R), 330 nM (M-NFS-60 proliferation) | |
| PLX3397 (Pexidartinib) | c-FMS (CSF1R), KIT, FLT3 | 20 nM | Not specified in provided abstracts | |
| BLZ945 | c-FMS (CSF1R) | 1 nM | Not specified in provided abstracts | |
| JNJ-28312141 | c-FMS (CSF1R), FLT3, KIT | 0.69 nM | Not specified in provided abstracts |
Note: IC₅₀ values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
A recent study directly comparing the effects of this compound, PLX3397, and BLZ945 on patient-derived glioblastoma-associated microglia/macrophages (GAMs) found this compound to be the most effective at reprogramming these cells towards a pro-inflammatory, anti-tumor phenotype. While PLX3397 has been evaluated in clinical trials, this preclinical study suggests that this compound may hold greater promise for modulating the tumor microenvironment.
Phenotypic Effects of this compound: A Summary of Experimental Findings
The inhibition of CSF1R by this compound leads to a range of observable phenotypic changes in vitro and in vivo. These effects underscore the compound's mechanism of action and its therapeutic potential.
| Phenotypic Effect | Experimental Model | Key Findings | References |
| Inhibition of Macrophage Proliferation and Survival | M-NFS-60 cells, human monocytes, RAW264.7 macrophages | This compound completely inhibits CSF-1-dependent growth of M-NFS-60 cells and human monocytes. It also potently inhibits CSF1R phosphorylation in RAW264.7 cells. | |
| Reprogramming of Tumor-Associated Macrophages (TAMs) | Patient-derived glioblastoma-associated microglia/macrophages (GAMs) | This compound treatment leads to the downregulation of M2-like markers and an increase in M1-like markers, phagocytosis, and T-cell killing capabilities. | |
| Anti-Tumor Efficacy | Mouse models of CSF-1-dependent tumors (e.g., M-NFS-60) | Oral administration of this compound produces a dose-dependent decrease in tumor cell numbers, with higher doses completely blocking tumor growth. | |
| Inhibition of Bone Degradation | Human osteoclast cultures, rat calvaria, and fetal long bone cultures | This compound completely inhibits bone degradation in various in vitro models of osteoclast activity. | |
| Neuroinflammation and Microglial Modulation | Mouse models of Parkinson's disease and experimental autoimmune encephalomyelitis (EAE) | This compound reduces microglial proliferation, attenuates neuroinflammatory responses, and is protective against dopaminergic neurodegeneration. In EAE models, it reduces disease severity and protects the blood-brain barrier. | |
| Synergistic Anti-Angiogenic Effects | In vivo tumor models | Combination therapy of this compound with an anti-VEGFR-2 antibody synergistically suppresses tumor growth and impairs tumor angiogenesis. |
Key Experimental Protocols for Validating this compound Effects
Detailed and reproducible experimental protocols are essential for validating the phenotypic effects of this compound and other c-FMS inhibitors.
Protocol 1: In Vitro c-FMS Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-FMS kinase.
Materials:
-
Recombinant human c-FMS kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Assay buffer
-
Streptavidin-coated plates
-
Phospho-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
Plate reader
Methodology:
-
In a microplate, add the recombinant c-FMS kinase, the biotinylated peptide substrate, and serial dilutions of the test compound.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add a labeled secondary antibody for detection.
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cellular CSF1R Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit CSF-1-induced autophosphorylation of CSF1R in a cellular context.
Materials:
-
Cells expressing CSF1R (e.g., RAW264.7, HEK293-CSF1R)
-
Cell culture medium
-
Recombinant human or murine CSF-1
-
Test compound (e.g., this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-CSF1R, anti-total-CSF1R, and appropriate secondary antibodies
-
Western blot equipment and reagents
Methodology:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a final concentration of CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with anti-phospho-CSF1R and anti-total-CSF1R antibodies.
-
Visualize the bands using an appropriate detection system.
-
Quantify the band intensities to determine the inhibition of CSF1R phosphorylation relative to the total CSF1R levels.
Protocol 3: Macrophage Proliferation Assay
Objective: To evaluate the effect of a compound on the proliferation of CSF-1-dependent cells.
Materials:
-
CSF-1-dependent cell line (e.g., M-NFS-60)
-
Complete cell culture medium
-
Recombinant murine CSF-1
-
Test compound (e.g., this compound)
-
Cell proliferation reagent (e.g., MTS, CellTiter-Glo®)
-
96-well cell culture plates
Methodology:
-
Seed the CSF-1-dependent cells in a 96-well plate at a predetermined density in the presence of CSF-1.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of proliferation relative to the vehicle control against the compound concentration.
Protocol 4: In Vivo Tumor Growth Inhibition Study
Objective: To assess the anti-tumor efficacy of a compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
CSF-1-dependent tumor cells (e.g., M-NFS-60)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Inject the tumor cells subcutaneously or intraperitoneally into the mice.
-
Once tumors are established (e.g., reach a palpable size), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice daily or as determined by pharmacokinetic studies.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
Caption: The CSF1R signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for validating a c-FMS inhibitor.
A Comparative Guide to the In Vivo Efficacy of GW2580 and Imatinib
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of targeted therapies is crucial. This guide provides an objective comparison of GW2580 and imatinib, focusing on their in vivo performance, supported by experimental data. While both are tyrosine kinase inhibitors, they target distinct pathways, leading to different therapeutic applications.
Mechanism of Action
This compound is a highly selective, orally bioavailable small-molecule inhibitor of the c-FMS kinase (CSF1R), the receptor for Colony-Stimulating Factor 1 (CSF-1).[1][2][3] By acting as a competitive inhibitor of ATP binding to the c-FMS kinase, this compound effectively blocks CSF-1 signaling.[1][2] This pathway is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[2][3] Consequently, this compound's mechanism is central to modulating the activity of these immune cells, which play a significant role in various inflammatory diseases and in the tumor microenvironment.[2][4]
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several tyrosine kinases.[5] Its primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7][8] Imatinib binds to the ATP-binding site of these kinases, stabilizing them in an inactive conformation.[7][9] This action blocks downstream signaling pathways responsible for cell proliferation and survival, leading to apoptosis in cancer cells dependent on these kinases.[5][7][9]
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. ClinPGx [clinpgx.org]
Safety Operating Guide
Navigating the Safe Disposal of GW2580: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of GW2580, a potent and selective c-FMS kinase inhibitor. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Use impervious gloves and protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃ |
| Molecular Weight | 366.4 g/mol [2][3] |
| CAS Number | 870483-87-7[1][2][3] |
| Appearance | White to beige solid[2] |
| Solubility | Soluble in DMSO (10 mg/ml, with warming)[2] |
| Storage Temperature | -20°C[2][4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. The following procedures are based on established safety data sheet guidelines.
1. Waste Segregation:
-
Solid this compound Waste: Collect all solid waste, including unused or expired compounds and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware and PPE: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.
2. Primary Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3]
3. Contaminated Packaging:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
Decontamination and Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[3] Alternatively, the packaging should be punctured to render it unusable for other purposes before disposal in accordance with institutional guidelines.[3]
4. Prohibited Disposal Methods:
-
Sewer System: Under no circumstances should this compound or its solutions be discharged into the sewer system.[3]
-
Environmental Contamination: Avoid any action that could lead to the contamination of water, foodstuffs, animal feed, or soil.[3]
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware that has come into contact with this compound, a thorough decontamination protocol is essential before it can be returned to general lab use.
Materials:
-
Contaminated glassware
-
Suitable solvent (e.g., DMSO, followed by ethanol or acetone)
-
Hazardous waste containers for liquid waste
-
Appropriate PPE (gloves, safety goggles)
Procedure:
-
Initial Rinse: Rinse the glassware three times with a small amount of a solvent in which this compound is soluble (e.g., DMSO) to remove the bulk of the compound. Collect all rinsate in a designated hazardous liquid waste container.
-
Secondary Rinse: Rinse the glassware three times with a more volatile solvent like ethanol or acetone to remove the initial solvent and any remaining traces of this compound. Collect this rinsate in the same hazardous waste container.
-
Washing: Wash the glassware with laboratory detergent and water as per standard laboratory practice.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Logical flow for the safe disposal of this compound waste streams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of CSF1R by this compound reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. selleckchem.com [selleckchem.com]
Essential Safety and Logistical Information for Handling GW2580
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of GW2580, a potent and selective c-FMS kinase inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound in both solid (powder) and liquid (solution) forms.
| Operation | Required Personal Protective Equipment |
| Handling Solid this compound (Weighing, Aliquoting) | Primary Protection: - Gloves: Two pairs of powder-free nitrile gloves. Change outer gloves immediately upon contamination. - Eye Protection: Safety glasses with side shields or safety goggles. - Body Protection: A long-sleeved laboratory coat. - Respiratory Protection: A fit-tested N95 or higher-rated respirator is required to prevent inhalation of the powder. |
| Handling Liquid Solutions of this compound | Primary Protection: - Gloves: Powder-free nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Body Protection: A long-sleeved laboratory coat. |
| Spill Cleanup | Primary Protection: - Gloves: Two pairs of powder-free nitrile gloves. - Eye Protection: Safety goggles. - Body Protection: A long-sleeved laboratory coat. - Respiratory Protection: A fit-tested N95 or higher-rated respirator for spills of solid this compound. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the compound.
Storage
-
Solid this compound: Store at -20°C for long-term stability.
-
This compound in Solution: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Step-by-Step Handling Procedures
1. Weighing Solid this compound:
-
Preparation: Conduct all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
PPE: Don all required PPE for handling solid compounds as outlined in the table above.
-
Weighing: Use a clean, dedicated spatula and a tared weigh boat. Handle the compound gently to minimize dust generation.
-
Post-Weighing: After weighing, carefully clean the spatula and the balance area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as solid hazardous waste.
2. Preparing this compound Solutions:
-
Solvent Preparation: Prepare the desired solvent (e.g., DMSO) in the chemical fume hood.
-
Dissolving: Slowly add the weighed this compound powder to the solvent. Cap the vial and mix by vortexing or sonicating until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
3. Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Containment (for liquid spills): For small liquid spills, contain the spill using absorbent pads.
-
Cleanup (for solid spills): For small powder spills, gently cover the spill with damp paper towels to avoid raising dust.
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a rinse with 70% ethanol.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials, weigh boats) - Collect in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. - Do not mix with regular laboratory trash. |
| Liquid Waste | (e.g., unused this compound solutions, contaminated solvents) - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain. |
| Sharps | (e.g., contaminated needles, serological pipettes) - Dispose of immediately in a designated, puncture-resistant sharps container for chemical waste. |
Experimental Protocols
In Vitro c-FMS Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against the c-FMS kinase.
Materials:
-
Recombinant human c-FMS kinase
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
c-FMS kinase
-
This compound dilution or DMSO (for control)
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP levels using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[1][2]
Visualizations
This compound Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
